6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-11-6-7-2-4-3-8-10-5(4)9-6/h2-3H,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZSUCXARYTYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=NNC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514657 | |
| Record name | 6-(Methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55084-74-7 | |
| Record name | 6-(Methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55084-74-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Properties of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
This technical guide provides a comprehensive overview of the fundamental properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical characteristics, synthesis protocols, and biological activities, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Physicochemical Properties
This compound is a solid, light yellow to yellow compound at room temperature.[1] Its core structure consists of a pyrazole ring fused to a pyrimidine ring, with a methylthio group attached at the 6th position. This scaffold is a bioisostere of naturally occurring purines, making it a key pharmacophore in the design of various therapeutic agents.[2]
Below is a summary of its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C6H6N4S | [1][3][4] |
| Molecular Weight | 166.20 g/mol | [1][3][4] |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 210-212 °C | [1] |
| Boiling Point (Predicted) | 318.3±25.0 °C | [1] |
| Density (Predicted) | 1.59±0.1 g/cm3 | [1] |
| pKa (Predicted) | 10.09±0.20 | [1] |
| Storage Temperature | 2-8°C | [1][5] |
| SMILES String | CSc1ncc2cn[nH]c2n1 | [3][4] |
| InChI Key | USZSUCXARYTYDC-UHFFFAOYSA-N | [3][4] |
Synthesis and Characterization
Several synthetic routes to this compound and its derivatives have been reported. The following protocols are based on established methodologies.
Experimental Protocol 1: Synthesis from 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde
This method involves the reaction of a pyrimidine derivative with hydrazine to form the fused pyrazole ring.
-
Reaction Setup : Under ice bath cooling, dissolve 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde (6.3 g, 33 mmol) in a mixture of 160 mL of ethanol and N,N-diisopropylethylamine (DIEA) (6.6 g, 52 mmol).[1]
-
Addition of Hydrazine : Slowly add hydrazine (1.8 g, 56 mmol) to the solution over a period of 5 minutes.[1]
-
Reaction Progression : Continue stirring the reaction mixture at 0 °C for 1 hour.[1]
-
Heating : Transfer the reaction to an oil bath and heat at 50 °C for 1 hour.[1]
-
Work-up : After the reaction is complete, remove the solvent by rotary evaporation.[1]
-
Purification : Wash the resulting residue with deionized water and dry it under a high vacuum to yield the crude product.[1] Further purification can be achieved by recrystallization from a methanol and water solvent mixture.[1]
Experimental Protocol 2: Synthesis via S-methylation
This alternative approach involves the alkylation of a pyrimidinethiol derivative.
-
Reaction Setup : Prepare a solution of the precursor, N-(4-(4-Chlorophenyl)-6-thioxo-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide (5 mmol), and potassium hydroxide (10 mmol) in dry N,N-dimethylformamide (DMF) (10 mL).[2]
-
Addition of Methylating Agent : Add methyl iodide (5 mmol) to the solution.[2]
-
Heating : Stir the reaction mixture at 60 °C for 2.5 hours.[2]
-
Monitoring : Track the reaction's progress using thin-layer chromatography (TLC).[2]
-
Work-up : Once the reaction is complete, the resulting product, a derivative of this compound, can be isolated and purified.
Characterization
The structure of the synthesized compound is typically confirmed using various spectroscopic methods. For instance, the 1H NMR spectrum of this compound in CDCl3 shows characteristic peaks at δ 10.95 (broad peak, 1H, NH), 9.00 (single peak, 1H, pyrimidine-H), 8.10 (single peak, 1H, pyrazole-H), and 2.66 (single peak, 3H, S-CH3).[1]
Biological Activity and Mechanism of Action
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][6]
Anticancer Activity
Derivatives of this compound have been investigated as potent inhibitors of several protein kinases implicated in cancer progression.
-
EGFR Tyrosine Kinase (EGFR-TK) Inhibition : The pyrazolo[3,4-d]pyrimidine core serves as an effective hinge-binding motif within the ATP-binding site of EGFR.[2] Certain derivatives have shown significant inhibitory activity against EGFR-TK, which is a key target in the treatment of non-small cell lung cancer and other malignancies.[2][7] The inhibition of EGFR-TK blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting cell proliferation and inducing apoptosis.[7]
-
Src Kinase Inhibition : Other modified versions of this core structure have been identified as inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[8]
-
Anti-proliferative Effects : Several studies have demonstrated the ability of these compounds to inhibit the proliferation of various cancer cell lines, including the A-431 human epidermoid carcinoma cell line.[7]
Other Biological Activities
-
Adenosine Receptor Antagonism : Some derivatives have been evaluated for their affinity for adenosine receptors, although the parent 6-methylthio series showed poor affinity for the A1 adenosine receptor.[7]
-
Antioxidant Activity : The pyrazolo[3,4-d]pyrimidine scaffold, with its N-H and C=O groups, contributes to radical-scavenging properties.[6]
Quantitative Biological Data
While specific quantitative data for the parent compound this compound is not extensively detailed in the provided context, numerous studies have quantified the activity of its derivatives. These data highlight the therapeutic potential of this chemical scaffold.
| Derivative Class | Target | Assay | IC50 / GI50 Value | Source |
| N-(4-(4-Chlorophenyl)-6-(...)-7H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide derivatives | EGFR Tyrosine Kinase | Enzymatic Assay | 0.034 - 0.135 µM | [2][9] |
| 1-(2-chloro-2-phenylethyl)-4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines | A-431 Cell Proliferation (EGF-stimulated) | Cell-based Assay | Inhibitory Activity Demonstrated | [7] |
| 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines (Compound Z2) | MCF-7 Breast Cancer Cells | MTT Cytotoxicity Assay | IC50 = 21.04 µg/mL | [6] |
| 6-dimethylamino-1H-pyrazolo[3,4-d]pyrimidine derivatives | Nitric Oxide (NO) Formation | LPS-stimulated Macrophages | Significant Inhibition (up to 60% at 10 µM) | [10] |
Conclusion
This compound is a versatile heterocyclic compound with a foundationally important role in the development of targeted therapeutics, particularly in oncology. Its straightforward synthesis and the amenability of its core structure to chemical modification have allowed for the creation of potent and selective kinase inhibitors. The data summarized herein underscore the significance of the pyrazolo[3,4-d]pyrimidine scaffold and provide a solid basis for further research and development in medicinal chemistry. Future work may focus on optimizing the solubility and pharmacokinetic profiles of these compounds to enhance their clinical applicability.[11]
References
- 1. 6-(Methylthio)-1H-pyrazolo[3,4]pyrimidine | 55084-74-7 [chemicalbook.com]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. 55084-74-7|this compound|BLD Pharm [bldpharm.com]
- 6. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. dspace.umh.es [dspace.umh.es]
- 11. usiena-air.unisi.it [usiena-air.unisi.it]
An In-depth Technical Guide on the Physicochemical Characteristics of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of pyrazolo[3,4-d]pyrimidine, an analogue of purine, it serves as a scaffold for the development of various therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a review of its involvement in key biological signaling pathways.
Physicochemical Characteristics
The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the known and predicted physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄S | [1][2] |
| Molecular Weight | 166.21 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 210-212 °C | [3] |
| Boiling Point (Predicted) | 318.3 ± 25.0 °C | [3] |
| Density (Predicted) | 1.59 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 10.09 ± 0.20 | [3] |
| LogP (Predicted) | Not available | |
| Solubility | Data not available |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and extension of scientific findings. This section outlines the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step reaction sequence, adapted from procedures reported for its derivatives[4][5]. A plausible synthetic route is outlined below.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 4-chloro-6-(methylthio)pyrimidine-5-carbaldehyde
-
Dissolve 4,6-dichloro-5-formylpyrimidine in a suitable organic solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of sodium thiomethoxide to the solution while stirring.
-
Allow the reaction to proceed at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the purified 4-chloro-6-(methylthio)pyrimidine-5-carbaldehyde in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring for the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid compound.
-
A small amount of the dried, crystalline this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Solubility Determination
Solubility is a key parameter that affects a drug's bioavailability. The following protocol describes a general method for determining the solubility of a compound in various solvents.
Experimental Workflow for Solubility Determination
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 6-(Methylthio)-1H-pyrazolo[3,4]pyrimidine | 55084-74-7 [chemicalbook.com]
- 4. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bu.edu.eg [bu.edu.eg]
An In-depth Technical Guide to 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
CAS Number: 55084-74-7
This technical guide provides a comprehensive overview of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. This document details its physicochemical properties, synthesis, biological significance, and applications as a key building block for novel therapeutics.
Physicochemical Properties
This compound is a solid compound at room temperature.[1] Its fundamental properties are summarized in the table below, providing essential information for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₄S | [1][2] |
| Molecular Weight | 166.20 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| InChI Key | USZSUCXARYTYDC-UHFFFAOYSA-N | [1][2] |
| SMILES | CSc1ncc2cn[nH]c2n1 | [1][2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reaction of a substituted pyrimidine with a hydrazine source.
Experimental Protocol: Synthesis from 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde
This protocol describes the synthesis via cyclization of a pyrimidine precursor with hydrazine.[3]
Materials:
-
4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde
-
Hydrazine
-
Ethanol
-
N,N-diisopropylethylamine (DIEA)
-
Deionized water
-
Methanol
Procedure:
-
Under ice bath cooling (0 °C), dissolve 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde (1 equivalent) in a mixture of ethanol and N,N-diisopropylethylamine (DIEA) (1.6 equivalents).[3]
-
Slowly add hydrazine (1.7 equivalents) to the solution over a period of 5 minutes.[3]
-
Continue stirring the reaction mixture at 0 °C for 1 hour.[3]
-
Transfer the reaction to an oil bath and heat at 50 °C for 1 hour.[3]
-
Monitor the reaction for completion.
-
Upon completion, remove the solvent by rotary evaporation.[3]
-
Wash the resulting residue with deionized water and dry under high vacuum to yield the crude product.[3]
-
The crude product can be further purified by recrystallization from a mixture of methanol and water.[3]
Expected Yield: Approximately 91% (crude).[3]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Biological Activity and Mechanism of Action
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, recognized as an isostere of purine.[4] This structural similarity allows it to act as a hinge-binding motif in many protein kinases, making it a valuable core for designing kinase inhibitors. While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential as inhibitors of various kinases, particularly in the context of cancer therapy.
Role as a Scaffold for Kinase Inhibitors
Derivatives of this compound have been investigated as inhibitors of several important kinases, including:
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Several studies have synthesized derivatives that show inhibitory activity against EGFR-TK, a key target in many cancers.[5][6] These compounds are designed to bind to the ATP-binding site of the kinase, competing with ATP and thus inhibiting downstream signaling pathways that promote cell proliferation.[6]
-
Src Kinase: Certain substituted pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of Src kinase, another important target in oncology.[7]
The general mechanism involves the pyrazolo[3,4-d]pyrimidine core forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, while various substituents at different positions of the ring system explore other hydrophobic and hydrophilic pockets to enhance potency and selectivity.
EGFR Signaling Pathway
The diagram below illustrates a simplified EGFR signaling pathway, which is often targeted by derivatives of this compound.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.
Applications in Research and Drug Development
The primary application of this compound is as a versatile starting material for the synthesis of more complex, biologically active molecules. Its pyrazolo[3,4-d]pyrimidine core serves as a foundational scaffold for building compounds with a wide range of pharmacological activities.
-
Anticancer Agents: The most prominent application is in the development of anticancer agents. By modifying the core structure, researchers have developed potent inhibitors of various kinases implicated in cancer progression.[5][8]
-
Prodrug Development: To improve properties such as aqueous solubility, derivatives of this scaffold have been used to create prodrugs, which can enhance pharmacokinetic profiles and therapeutic efficacy.[9]
-
Chemical Probes: The scaffold can be used to develop chemical probes for studying the biology of specific kinases and related signaling pathways.
Biological Activity of Key Derivatives
The following table summarizes the reported biological activity of some representative derivatives synthesized from the this compound scaffold. It is important to note that these activities are for the derivatives, not the parent compound itself.
| Derivative Structure | Target | Activity | Reference |
| 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines with a 2-chloro-2-phenylethyl chain at N1 | EGFR-TK | Inhibition of A-431 cell proliferation | [5] |
| 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SI388) | Src Kinase | Potent Src inhibitor | [7] |
| Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol | - | Antiproliferative activity against U937 cancer cells | [8] |
| N-(4-(4-Chlorophenyl)-6-(methylthio)-7H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide | EGFR-TK | Potential antiproliferative activity | [6] |
Conclusion
This compound is a heterocyclic compound of considerable importance in the field of medicinal chemistry. While its direct biological activity is limited, it serves as a crucial and versatile building block for the synthesis of a wide array of derivatives with potent biological activities, particularly as kinase inhibitors for cancer therapy. Its established synthetic routes and the proven therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold ensure its continued relevance in drug discovery and development.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. 6-(Methylthio)-1H-pyrazolo[3,4]pyrimidine | 55084-74-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor [mdpi.com]
- 8. Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By detailing the experimental protocols and analyzing the spectroscopic data, this document serves as a crucial resource for researchers engaged in the synthesis, characterization, and application of pyrazolo[3,4-d]pyrimidine derivatives.
Synthesis of this compound
The synthesis of the title compound is efficiently achieved through the condensation of a functionalized pyrimidine with hydrazine.[1]
Experimental Protocol:
A solution of 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde (6.3 g, 33 mmol) in a mixture of 160 mL of ethanol and N,N-diisopropylethylamine (DIEA, 6.6 g, 52 mmol) is prepared and cooled in an ice bath. To this solution, hydrazine (1.8 g, 56 mmol) is added slowly over a period of 5 minutes. The reaction mixture is stirred at 0°C for 1 hour, followed by heating in an oil bath at 50°C for an additional hour. Upon completion, the solvent is removed by rotary evaporation. The resulting residue is washed with deionized water and dried under high vacuum to yield the crude product. Purification can be achieved by recrystallization from a methanol/water mixture.[1]
Spectroscopic Data and Structural Confirmation
The definitive structure of this compound was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data:
The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.95 | broad peak | 1H | N-H (pyrazole) |
| 9.00 | single peak | 1H | C4-H |
| 8.10 | single peak | 1H | C3-H |
| 2.66 | single peak | 3H | S-CH₃ |
| Solvent: CDCl₃[1] |
¹³C NMR Data:
Experimental Protocol for NMR Spectroscopy:
A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data and Interpretation:
Based on the IR spectrum of the closely related 4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, the following characteristic absorption bands are expected for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3100 | Medium, Broad | N-H stretching (pyrazole ring) |
| ~3100-3000 | Medium to Weak | C-H stretching (aromatic) |
| ~2950-2850 | Weak | C-H stretching (methyl group) |
| ~1620-1500 | Medium to Strong | C=N and C=C stretching (heterocyclic rings) |
| ~1450-1350 | Medium | C-H bending (methyl group) |
| ~1200-1000 | Medium | C-N stretching |
| ~700-600 | Medium to Strong | C-S stretching |
Experimental Protocol for IR Spectroscopy:
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is then recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Expected Mass Spectrum Data:
The molecular formula of this compound is C₆H₆N₄S, with a molecular weight of 166.20 g/mol .[3] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 166. Subsequent fragmentation may involve the loss of the methyl group (-CH₃), the thio group (-S), or cleavage of the heterocyclic rings, leading to characteristic fragment ions.
Experimental Protocol for Mass Spectrometry:
The mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is then measured.
Structure Elucidation Workflow
The logical flow of the structure elucidation process, from synthesis to spectroscopic confirmation, is a critical aspect of chemical research.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Signaling Pathways and Logical Relationships in Drug Discovery
The pyrazolo[3,4-d]pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, often targeting protein kinases involved in cellular signaling pathways. Understanding the relationship between the compound's structure and its potential biological activity is crucial for drug development professionals.
Caption: Logical relationship of pyrazolo[3,4-d]pyrimidines in a kinase inhibition pathway for anticancer drug discovery.
Conclusion
The structural elucidation of this compound is a systematic process that relies on a combination of organic synthesis and modern spectroscopic techniques. The data presented in this guide provides a solid foundation for researchers working with this important class of compounds. The established structure serves as a critical starting point for the design and synthesis of novel derivatives with potential therapeutic applications, particularly in the field of oncology. The detailed protocols and data analysis will aid in the efficient and accurate characterization of new chemical entities based on the pyrazolo[3,4-d]pyrimidine scaffold.
References
The Diverse Biological Activities of Pyrazolo[3,4-d]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of pyrazolo[3,4-d]pyrimidine derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Anticancer Activity: Targeting the Pillars of Cell Proliferation
Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and survival.[1][2] Their mechanism of action often involves inducing apoptosis (programmed cell death) and causing cell cycle arrest.[3]
Kinase Inhibition
As isosteres of the adenine ring of ATP, pyrazolo[3,4-d]pyrimidines can effectively compete with ATP for binding to the active site of kinases, thereby inhibiting their function.[2][4]
Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Various Kinases
| Compound ID/Description | Target Kinase(s) | IC50 Value(s) | Reference(s) |
| Compound 24j | PLK4 | 0.2 nM | [5] |
| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2 | < 10 nM (for most compounds) | [6] |
| Compound 33a,b (3-fluoroaniline group at C-4) | CDK2 | Comparable or superior to olomoucine and roscovitine | [6] |
| Pyrazolo[3,4-d]pyrimidine-based analogs | EGFRWT, EGFRT790M, VEGFR-2, Topo-II | Variable, with some showing potent inhibition | [7] |
| Compound 12b | EGFRWT | 0.016 µM | [8] |
| Compound 12b | EGFRT790M | 0.236 µM | [8] |
| Ibrutinib | BTK | Approved for B-cell cancers | [2] |
| SI306 | Src | Low micromolar range on GBM cell lines | [9] |
1.1.1. Cyclin-Dependent Kinases (CDKs)
CDKs are key regulators of the cell cycle.[9] By inhibiting CDKs, particularly CDK2, pyrazolo[3,4-d]pyrimidine derivatives can halt the progression of the cell cycle, leading to the suppression of cancer cell proliferation.[6][10][11]
1.1.2. Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS/RAF/MAPK and PI3K/AKT cascades, promoting cell proliferation and survival.[5][7] Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR.[7][8]
1.1.3. Src Family Kinases (SFKs)
Src is a non-receptor tyrosine kinase involved in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[1][9] Elevated Src activity is observed in many cancers. Pyrazolo[3,4-d]pyrimidines have been identified as inhibitors of Src kinase.[9]
Cytotoxicity Against Cancer Cell Lines
The anticancer activity of these derivatives is often evaluated by their cytotoxicity against various cancer cell lines.
Table 2: Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID/Description | Cell Line(s) | IC50 Value(s) | Reference(s) |
| VIIa | 57 different cell lines | 0.326 to 4.31 µM | [1] |
| 1a | A549 (Lung) | 2.24 µM | [3] |
| 1a | MCF-7 (Breast), HepG2 (Liver), PC-3 (Prostate) | Low micromolar | [3] |
| 1d | MCF-7 (Breast) | 1.74 µM | [3] |
| 10e | MCF-7 (Breast) | 11 µM | [12] |
| 12b | A549 (Lung), HCT-116 (Colon) | 8.21 µM, 19.56 µM | [8] |
| 24j | MCF-7, BT474, MDA-MB-231 (Breast) | 0.36, 1.35, 2.88 µM | [5] |
| P1, P2 | HCT 116, HepG2, MCF-7 | 22.7–40.75 µM | [13] |
| Z₂ | MCF-7 (Breast) | 21.04 µg/mL | [14] |
Experimental Protocols
1.3.1. MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
1.3.2. In Vitro Kinase Inhibition Assay
These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase.
-
Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radioactivity-based assays (e.g., using ³²P-ATP) or luminescence-based assays that measure ATP consumption.
-
Generalized Procedure (Luminescence-based):
-
Prepare a reaction mixture containing the target kinase, a suitable substrate, and ATP in a buffer solution.
-
Add serial dilutions of the pyrazolo[3,4-d]pyrimidine derivative to the reaction mixture.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of ATP remaining in the solution using a luciferase-based reagent. The luminescence signal is inversely proportional to the kinase activity.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
-
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of many diseases, including cancer. Pyrazolo[3,4-d]pyrimidine derivatives have shown promising anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15][16][17][18]
Cyclooxygenase (COX) Inhibition
COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing side effects.[16]
Table 3: COX Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID/Description | Target Enzyme(s) | IC50 Value(s) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| 3a | COX-2 | 42 µM | - | [15] |
| 3b | COX-1, COX-2 | 19 µM, 31 µM | 0.61 | [15] |
| 4b | COX-1, COX-2 | 26 µM, 34 µM | 0.76 | [15] |
| 8e | COX-2, 5-LOX | 1.837 µM, 2.662 µM | - | [17] |
Experimental Protocol: In Vitro COX Inhibition Assay
-
Principle: The activity of COX enzymes is measured by quantifying the production of prostaglandins (e.g., PGE2) from the substrate arachidonic acid.
-
Procedure:
-
Incubate the purified COX-1 or COX-2 enzyme with the test compound (pyrazolo[3,4-d]pyrimidine derivative) for a short period.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time.
-
Stop the reaction and measure the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Calculate the percentage of COX inhibition and determine the IC50 value.
-
Antimicrobial and Antiviral Activities
The versatile pyrazolo[3,4-d]pyrimidine scaffold has also been explored for its potential to combat infectious diseases.
Antibacterial and Antifungal Activity
Several derivatives have demonstrated activity against a range of bacterial and fungal strains.[19][20][21] For instance, some compounds have shown significant activity against Staphylococcus aureus and Escherichia coli.[19]
Table 4: Antimicrobial Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID/Description | Target Organism(s) | Activity/MIC Value(s) | Reference(s) |
| Compound 3 | S. aureus | Almost complete growth inhibition at 200 µg/mL | [19] |
| Compounds 2e, 2f, 2g | Various bacteria and fungi | Significant antimicrobial activity | [20] |
Antiviral Activity
A notable pyrazolo[3,4-d]pyrimidine nucleoside analog, N10169, has exhibited broad-spectrum antiviral activity against both DNA and RNA viruses, including adeno-, vaccinia, influenza B, paramyxo-, picorna-, and reoviruses.[22] Its mechanism of action involves the inhibition of cellular orotidylate decarboxylase after being phosphorylated by adenosine kinase.[22]
Table 5: Antiviral Activity of N10169
| Virus | 50% Inhibition of Cytopathology (µM) |
| Adenovirus | 1 - 10 |
| Vaccinia virus | 1 - 10 |
| Influenza B virus | 1 - 10 |
| Paramyxoviruses | 1 - 10 |
| Picornaviruses | 1 - 10 |
| Reoviruses | 1 - 10 |
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into their biological activities has revealed their potential to target a multitude of diseases, with a particularly strong emphasis on cancer and inflammation. The ability of these compounds to inhibit key enzymes such as kinases and cyclooxygenases underscores their therapeutic relevance. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in this exciting field. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of new and more potent drug candidates with improved selectivity and efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. nanocellect.com [nanocellect.com]
- 20. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Scientific Journey of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine: A Core Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a bioisostere of purines and its prevalence in a multitude of clinically relevant kinase inhibitors. At the heart of many of these complex molecules lies the fundamental structure of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. This technical guide delves into the discovery and history of this pivotal core, providing a comprehensive overview of its synthesis, physicochemical properties, and the biological significance it has garnered through the extensive investigation of its derivatives. Detailed experimental protocols and visual representations of associated signaling pathways are presented to equip researchers with a thorough understanding of this essential heterocyclic system.
Discovery and Historical Context
The exploration of the pyrazolo[3,4-d]pyrimidine ring system as a potential class of purine antagonists dates back to the mid-20th century. A seminal paper by Roland K. Robins in 1956, titled "Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines," laid the foundational groundwork for this class of compounds[1][2]. In this landmark study, Robins and his colleagues sought to create isomers of biologically active purines with the aim of discovering new anti-tumor agents[1].
The first synthesis of what was then referred to as "6-methylmercaptopyrazolo(3,4-d)pyrimidine" was achieved through the dechlorination of 4-chloro-6-methylmercaptopyrazolo(3,4-d)pyrimidine using a palladium-on-charcoal catalyst[1]. This pioneering work not only introduced a novel heterocyclic system but also established its chemical accessibility, paving the way for decades of research into its derivatives. The early recognition of pyrazolo[3,4-d]pyrimidines as purine analogs spurred investigations into their biological activities, including their potential as inhibitors of experimental neoplasms.
Physicochemical and Structural Data
This compound is a solid at room temperature with the following key physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₄S | [3] |
| Molecular Weight | 166.20 g/mol | [3] |
| CAS Number | 55084-74-7 | [4] |
| Appearance | Solid | |
| InChI Key | USZSUCXARYTYDC-UHFFFAOYSA-N | [3] |
| SMILES | CSc1ncc2cn[nH]c2n1 | [3] |
Synthesis and Experimental Protocols
While the original synthesis by Robins involved dechlorination, a more contemporary and common laboratory-scale synthesis proceeds via the cyclization of a substituted pyrimidine precursor.
Representative Synthesis of this compound
A widely cited modern synthesis involves the reaction of a substituted pyrimidine with hydrazine.[4]
Experimental Protocol:
-
Starting Material: 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde (6.3 g, 33 mmol)
-
Reagents: Ethanol (160 mL), N,N-diisopropylethylamine (DIEA) (6.6 g, 52 mmol), Hydrazine (1.8 g, 56 mmol)
-
Procedure:
-
Under ice bath cooling conditions, dissolve 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde in a mixture of ethanol and N,N-diisopropylethylamine.
-
Slowly add hydrazine to the solution over a period of 5 minutes.
-
Continue stirring the reaction mixture at 0 °C for 1 hour.
-
Transfer the reaction to an oil bath and heat at 50 °C for 1 hour.
-
Remove the solvent by rotary evaporation.
-
Wash the residue with deionized water and dry under high vacuum to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a methanol and water solvent mixture.
-
Characterization:
dot
Caption: Synthetic workflow for this compound.
Biological Significance and Therapeutic Potential of Derivatives
While this compound itself has not been extensively profiled for biological activity, its true significance lies in its role as a versatile intermediate for the synthesis of highly potent and selective kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in drug discovery, acting as a bioisostere of the adenine base in ATP and enabling competitive inhibition at the ATP-binding site of various kinases.
Derivatives of this compound have been investigated as inhibitors of several key signaling pathways implicated in cancer and other diseases.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
Numerous derivatives of this compound have been synthesized and evaluated as inhibitors of EGFR tyrosine kinase.[5] Overactivation of the EGFR signaling pathway is a critical driver in the development and progression of various cancers.
dot
Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocol: EGFR Kinase Assay (Representative)
A common method to assess the inhibitory activity of compounds against EGFR is a kinase assay that measures the amount of ADP produced.
-
Materials: Recombinant human EGFR, substrate peptide (e.g., Poly(Glu, Tyr)), ATP, kinase assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the substrate peptide.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 45-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent.
-
Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
The this compound scaffold has also been instrumental in the development of inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[6][7] Dysregulation of CDK2 activity is a hallmark of many cancers.
dot
Caption: Inhibition of the CDK2 pathway by pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocol: CDK2 Kinase Assay (Representative)
Similar to the EGFR assay, CDK2 inhibition can be measured by quantifying ADP production.
-
Materials: Recombinant human CDK2/Cyclin A2 complex, substrate peptide (e.g., histone H1), ATP, kinase assay buffer, test compound, and a detection reagent.
-
Procedure:
-
Set up the kinase reaction with the CDK2/Cyclin A2 complex, substrate, and buffer.
-
Add the pyrazolo[3,4-d]pyrimidine-based inhibitor in a range of concentrations.
-
Start the reaction with the addition of ATP.
-
After incubation, terminate the reaction and quantify the ADP generated.
-
Determine the IC₅₀ value to assess the potency of the inhibitor.
-
Conclusion
From its initial discovery as a novel purine analog to its current status as a privileged scaffold in the design of targeted therapeutics, this compound holds a significant place in the history of medicinal chemistry. While the parent compound itself may not be the final drug, its structural simplicity and synthetic accessibility have made it an invaluable starting point for the development of a multitude of potent and selective kinase inhibitors. The continued exploration of derivatives based on this core structure promises to yield new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity. This guide provides a foundational understanding for researchers looking to leverage the rich history and chemical tractability of this important heterocyclic core.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. 6-(Methylthio)-1H-pyrazolo[3,4]pyrimidine | 55084-74-7 [chemicalbook.com]
- 5. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Structural Elucidation of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a molecule of significant interest in medicinal chemistry and drug development. This document details available spectroscopic data (NMR, IR, and MS), outlines detailed experimental protocols for these analytical techniques, and presents a visual workflow for spectroscopic analysis.
Core Spectroscopic Data
The structural integrity and purity of this compound are paramount for its application in research and development. Spectroscopic methods provide the necessary tools for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. Below is a summary of the available ¹H NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.95 | Broad Peak | 1H | NH |
| 9.00 | Singlet | 1H | Pyrimidine-H |
| 8.10 | Singlet | 1H | Pyrazole-H |
| 2.66 | Singlet | 3H | S-CH₃ |
Solvent: CDCl₃[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While a complete, assigned IR spectrum for this compound is not available, characteristic absorption bands can be predicted based on its structure and data from related compounds.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400-3200 | Medium | N-H Stretching |
| 3100-3000 | Medium | C-H Aromatic Stretching |
| 2950-2850 | Weak | C-H Aliphatic Stretching |
| 1620-1570 | Strong | C=N and C=C Stretching |
| 1450-1350 | Medium | C-H Bending |
| 1300-1200 | Medium | C-N Stretching |
| 700-600 | Medium | C-S Stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The exact mass of this compound can be calculated from its molecular formula, C₆H₆N₄S.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₆N₄S |
| Molecular Weight | 166.20 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) is commonly used for similar compounds. |
| Expected [M+H]⁺ | m/z 167.0386 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments, based on general procedures for pyrazolo[3,4-d]pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is a common choice for pyrazolo[3,4-d]pyrimidine derivatives due to its high solubilizing power.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific probe and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling. Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)
-
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Ensure a fine, homogeneous mixture is obtained.
-
Transfer a portion of the mixture to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the KBr pellet in the IR beam path.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS) and equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
LC-MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 25-40 °C.
-
-
Mass Spectrometry Conditions (Positive ESI Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 300-400 °C.
-
Desolvation Gas Flow: 500-800 L/hr.
-
-
Acquire the mass spectrum, looking for the protonated molecular ion [M+H]⁺.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide on the Solubility and Stability of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the established methodologies and theoretical frameworks for its evaluation, drawing upon data for the broader class of pyrazolo[3,4-d]pyrimidine derivatives.
Introduction to this compound
This compound is a heterocyclic compound belonging to the pyrazolopyrimidine class. This scaffold is of significant interest in medicinal chemistry as it is an isostere of adenine, a fundamental component of nucleic acids. Consequently, pyrazolo[3,4-d]pyrimidine derivatives are frequently investigated as inhibitors of various kinases, such as Src and Abl, by competing with ATP for the binding site on the enzyme. The therapeutic potential of these compounds in areas such as oncology is a key driver of research. However, a common challenge with the pyrazolo[3,4-d]pyrimidine class is their suboptimal aqueous solubility, which can hinder their development as therapeutic agents. A thorough understanding and empirical determination of the solubility and stability of this compound are therefore critical early-stage steps in the drug discovery and development process.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided in the table below. These properties are fundamental to understanding the compound's behavior in various experimental and physiological settings.
| Property | Value |
| Molecular Formula | C₆H₆N₄S |
| Molecular Weight | 166.21 g/mol |
| Appearance | Solid (form) |
| SMILES | CSc1ncc2cn[nH]c2n1 |
| InChI Key | USZSUCXARYTYDC-UHFFFAOYSA-N |
Solubility Profile
The aqueous solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its utility in in vitro assays. Pyrazolo[3,4-d]pyrimidine derivatives have been noted for their generally low aqueous solubility. To address this, prodrug strategies have been successfully employed for this class of compounds to enhance their solubility and improve their pharmacokinetic profiles.
The solubility of this compound should be empirically determined using both kinetic and thermodynamic assays to provide a comprehensive understanding of its dissolution behavior.
Data Presentation: Solubility and Stability of this compound
The following table is provided for the systematic recording of experimental solubility and stability data.
| Parameter | Solvent/Conditions | Value | Units |
| Kinetic Solubility | PBS, pH 7.4 | µg/mL | |
| FaSSIF | µg/mL | ||
| FeSSIF | µg/mL | ||
| Thermodynamic Solubility | PBS, pH 7.4 | µg/mL | |
| Water | µg/mL | ||
| 0.1 N HCl | µg/mL | ||
| Stability (t½) | pH 1.2 (Acidic) | hours | |
| pH 7.4 (Neutral) | hours | ||
| pH 9.0 (Basic) | hours | ||
| Oxidative (e.g., 3% H₂O₂) | hours | ||
| Photolytic (ICH Q1B) | hours | ||
| Thermal (e.g., 60°C) | hours |
FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid
Stability Profile
Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, formulation strategies, and predicting its in vivo degradation pathways. Stability is typically assessed through forced degradation studies, which expose the compound to a range of stress conditions as mandated by ICH guidelines.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the literature, compounds containing pyrimidine rings can be susceptible to hydrolytic and oxidative degradation. The methylthio group may also be a site for oxidation.
Below is a generalized workflow for assessing the solubility and stability of a research compound.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Framework for Targeting Key Mediators of Disease
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to the endogenous purine ring. This unique characteristic makes it an ideal scaffold for the design of inhibitors that target ATP-binding sites in a variety of enzymes, particularly protein kinases. Its versatility has led to the development of numerous compounds with potent and selective activities against a range of therapeutic targets implicated in cancer, inflammation, and other diseases. This technical guide provides an in-depth overview of the key therapeutic targets of pyrazolo[3,4-d]pyrimidine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.
Key Therapeutic Targets and Quantitative Inhibitory Data
Pyrazolo[3,4-d]pyrimidines have been extensively investigated as inhibitors of several key enzyme families. The primary targets are protein kinases, which play a central role in cellular signaling and are frequently dysregulated in cancer. Other notable targets include dihydrofolate reductase (DHFR) and phosphodiesterases (PDEs). The following tables summarize the in vitro inhibitory activities of various pyrazolo[3,4-d]pyrimidine derivatives against these targets.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| SI306 | Src | Low micromolar | [1] |
| 24j | PLK4 | 0.2 | [2] |
| 33a,b | CDK2 | Comparable to olomoucine and roscovitine | [3] |
| 15 | EGFR | 135 | [4] |
| 16 | EGFR | 34 | [4] |
| 4 | EGFR | 54 | [4] |
| 2j | Bcr-Abl (T315I mutant) | Submicromolar | [5] |
| 17m | PKD | 17-35 | [6] |
| 7f | DHFR | 1830 | [7] |
| 7e | DHFR | 1830 | [7] |
| BAY 73-6691 | PDE9A | - | [8] |
| Sulfoaildenafil | PDE5 | - | [9] |
Signaling Pathways of Key Therapeutic Targets
Understanding the signaling pathways in which these targets operate is crucial for rational drug design and for elucidating the mechanism of action of pyrazolo[3,4-d]pyrimidine-based inhibitors. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex networks.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Caption: EGFR signaling cascade and the inhibitory action of pyrazolo[3,4-d]pyrimidines.
Src Kinase Signaling Pathway
Caption: Src kinase signaling and its inhibition by pyrazolo[3,4-d]pyrimidines.
Cyclin-Dependent Kinase 2 (CDK2) in Cell Cycle Regulation
Caption: Role of CDK2 in G1/S phase transition and its inhibition.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of pyrazolo[3,4-d]pyrimidine derivatives. Below are protocols for key in vitro assays.
General Synthesis of the Pyrazolo[3,4-d]pyrimidine Scaffold
A common synthetic route to the pyrazolo[3,4-d]pyrimidine core involves the cyclization of a 5-aminopyrazole-4-carboxamide or a related precursor.
-
Step 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.
-
A mixture of ethyl (ethoxymethylene)cyanoacetate and phenylhydrazine in ethanol is refluxed for 4 hours.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration and washed with cold ethanol.
-
-
Step 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
The 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is heated in an excess of formamide at 190°C for 8 hours.
-
The reaction mixture is cooled to room temperature, and the solid product is triturated with water, collected by filtration, and recrystallized from an appropriate solvent.
-
-
Step 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
-
The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is refluxed in phosphorus oxychloride (POCl₃) for 6 hours.
-
The excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried. This chloro-derivative serves as a key intermediate for further diversification at the 4-position.
-
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of pyrazolo[3,4-d]pyrimidine compounds against a specific protein kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., Src, CDK2, EGFR).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP solution.
-
Specific peptide substrate for the kinase.
-
Test compounds (pyrazolo[3,4-d]pyrimidines) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
-
384-well white plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
To each well of a 384-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compounds (pyrazolo[3,4-d]pyrimidines) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well flat-bottom sterile culture plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
-
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold represents a highly versatile and "privileged" structure in the field of drug discovery. Its ability to mimic the purine core allows for the design of potent inhibitors against a wide range of therapeutic targets, particularly protein kinases involved in oncogenic signaling. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable heterocyclic system. Future efforts in this area will likely focus on the development of next-generation pyrazolo[3,4-d]pyrimidine derivatives with improved selectivity, potency, and pharmacokinetic properties, as well as their application in combination therapies to overcome drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Comprehensive Guide for Medicinal Chemists
An In-depth Technical Review for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, bearing a strong resemblance to the natural purine ring system. This structural mimicry, particularly its analogy to the adenine core of ATP, has established it as a highly successful framework for the development of kinase inhibitors.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27] Its versatile nature has led to the discovery of potent modulators of various cellular signaling pathways, with a significant impact on oncology. This guide provides a detailed overview of the pyrazolo[3,4-d]pyrimidine scaffold, including its synthesis, biological activities with a focus on kinase inhibition, and the intricate signaling pathways it modulates.
I. Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
The construction of the pyrazolo[3,4-d]pyrimidine scaffold can be achieved through several synthetic routes. A common and effective method involves the cyclization of a substituted aminopyrazole precursor. The following is a generalized experimental protocol for the synthesis of a 1H-pyrazolo[3,4-d]pyrimidin-4-amine core structure.
Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol describes a multi-step synthesis starting from ethyl (ethoxymethylene)cyanoacetate.
Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).
-
Heat the reaction mixture at 80°C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for precipitation.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[12]
Step 2: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Suspend the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in formamide.
-
Heat the mixture to 190°C for 8 hours.[12]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Step 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
To the 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent), add phosphorus oxychloride (POCl₃).
-
Heat the mixture at 106°C for 6 hours.[12]
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Step 4: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Dissolve the 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in a suitable solvent such as methanol.
-
Add an excess of the desired amine (e.g., a solution of ammonia in methanol).
-
Heat the reaction mixture under reflux for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative.[11]
II. Biological Activity and Therapeutic Applications
The primary therapeutic application of pyrazolo[3,4-d]pyrimidine derivatives is in oncology, where they have been extensively developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold acts as an ATP-competitive inhibitor by mimicking the adenine ring of ATP and binding to the hinge region of the kinase active site.[1][13] This interaction is a common feature for many kinase inhibitors and provides a basis for the broad-spectrum or selective inhibition of different kinases through chemical modifications of the core structure.
Src is a non-receptor tyrosine kinase that plays a significant role in cell proliferation, survival, and migration. Its aberrant activation is implicated in various cancers.[10][16]
| Compound | Src IC₅₀ (nM) | ABL IC₅₀ (nM) | Cell Line | Antiproliferative EC₅₀ (μM) | Reference |
| 12d | 1.8 | >1000 | MDA-MB-231 | 0.04 | [2] |
| 12e | 1.2 | >1000 | MDA-MB-231 | 0.03 | [2] |
| 12m | 2.5 | 150 | MDA-MB-231 | 0.09 | [2] |
| SI306 | 11.2 (GIN8), 7.7 (GIN28), 7.2 (GCE28) | - | GBM | 11.2 (GIN8), 7.7 (GIN28), 7.2 (GCE28) | [24] |
| SI388 | Potent | - | GBM | - | [10] |
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival. Mutations and overexpression of EGFR are common in several cancers.
| Compound | EGFR IC₅₀ (μM) | Cell Line | Antiproliferative GI₅₀/IC₅₀ (μM) | Reference |
| 4 | 0.054 | NCI 60 Panel | - | [4][5] |
| 15 | 0.135 | NCI 60 Panel | 1.18 - 8.44 | [4][5] |
| 16 | 0.034 | NCI 60 Panel | 0.018 - 9.98 | [4][5] |
| 12b | 0.016 (WT), 0.236 (T790M) | A549, HCT-116 | 8.21 (A549), 19.56 (HCT-116) | [7] |
| 12g | 4.18 | MCF-7, A549, HT-29 | 5.36 - 9.09 | [9] |
VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
| Compound | VEGFR-2 IC₅₀ (μM) | Cell Line | Antiproliferative IC₅₀ (μM) | Reference |
| 33 | Potent | MV4-11 (AML) | - | [1] |
| II-1 | - | HepG2 | 5.90 | [6][8] |
| 12b | 0.063 | MDA-MB-468, T-47D | 3.343 (MDA-MB-468), 4.792 (T-47D) | [18] |
CDKs are a family of kinases that regulate the cell cycle. Their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation.
| Compound | CDK2/CyclinA2 IC₅₀ (μM) | Cell Line | Antiproliferative IC₅₀ (nM) | Reference |
| 13 | 0.081 | MCF-7, HCT-116, HepG-2 | 97 (MCF-7), 99 (HCT-116), 90 (HepG-2) | [3][19] |
| 14 | 0.057 | MCF-7, HCT-116, HepG-2 | 45 (MCF-7), 6 (HCT-116), 48 (HepG-2) | [3][19] |
| 15 | 0.119 | MCF-7, HCT-116, HepG-2 | 46 (MCF-7), 7 (HCT-116), 48 (HepG-2) | [3][19] |
| 1e | 1.71 | MCF-7 | 10.79 (μM) | [20] |
| 1j | 1.60 | MCF-7 | 10.88 (μM) | [20] |
| 3d | 0.332 | NCI 60 Panel | 26.3 - 513 | [25] |
BTK is a crucial kinase in the B-cell receptor signaling pathway, and its inhibition is a therapeutic strategy for B-cell malignancies.
| Compound | BTK IC₅₀ (nM) | Reference |
| 6b | 1.2 | [26] |
| 7S | 0.4 | [13] |
III. Key Signaling Pathways Modulated by Pyrazolo[3,4-d]pyrimidines
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by pyrazolo[3,4-d]pyrimidine-based inhibitors.
Src Signaling Pathway
Caption: Inhibition of the Src signaling pathway.
EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway.
VEGFR Signaling Pathway
Caption: Inhibition of the VEGFR signaling pathway.
BTK Signaling Pathway
Caption: Inhibition of the BTK signaling pathway.
CDK Signaling Pathway
Caption: Inhibition of the CDK-mediated cell cycle progression.
IV. Key Experimental Methodologies
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest, the pyrazolo[3,4-d]pyrimidine inhibitor at various concentrations, a suitable substrate, and ATP in a kinase buffer.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and a luciferase/luciferin mixture.
-
The newly generated ATP is used by the luciferase to produce a luminescent signal that is proportional to the amount of ADP produced in the initial kinase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine derivative for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment concentration relative to an untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ or GI₅₀ value.
-
Western Blotting for Phospho-Kinase Detection
Western blotting is used to detect the phosphorylation status of specific kinases within cells, providing evidence of target engagement and inhibition of signaling pathways.
Protocol:
-
Cell Lysis:
-
Treat cells with the pyrazolo[3,4-d]pyrimidine inhibitor for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
-
Analysis:
-
The intensity of the band corresponding to the phosphorylated kinase is indicative of its activation state. A decrease in band intensity in inhibitor-treated samples compared to the control indicates inhibition of the kinase. The membrane is often stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) kinase as a loading control.
-
V. Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a cornerstone in the development of targeted therapies, particularly in the field of oncology. Its inherent ability to mimic the adenine core of ATP provides a robust starting point for the design of potent and selective kinase inhibitors. The extensive research into its synthesis, structure-activity relationships, and biological effects has led to the discovery of numerous clinical candidates and approved drugs. This guide has provided a comprehensive overview of the key aspects of pyrazolo[3,4-d]pyrimidine medicinal chemistry, offering valuable insights and practical methodologies for researchers in the field. The continued exploration of this versatile scaffold holds great promise for the development of next-generation therapeutics for a wide range of diseases.
References
- 1. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 15. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 17. researchgate.net [researchgate.net]
- 18. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 27. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine from 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the synthesis of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry, from 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde. The protocol details a cyclocondensation reaction with hydrazine hydrate. Additionally, this note discusses the relevance of the pyrazolo[3,4-d]pyrimidine scaffold in drug discovery, particularly its role as a modulator of various signaling pathways, including the Nrf2 pathway, and as a kinase inhibitor.
Introduction
The pyrazolo[3,4-d]pyrimidine core structure is a well-established pharmacophore in drug discovery, recognized as a purine isostere.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including the inhibition of protein kinases such as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and Src, highlighting their potential as anticancer agents.[2][3] Notably, specific this compound derivatives have been identified as activators of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses with neuroprotective effects.[4] This application note provides a detailed protocol for the synthesis of this compound from a readily accessible starting material, 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde, via a cyclocondensation reaction with hydrazine.
Experimental Protocol
This protocol describes the synthesis of this compound through the reaction of 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde with hydrazine hydrate. This reaction proceeds via a nucleophilic attack of hydrazine on the aldehyde, followed by an intramolecular cyclization and subsequent elimination of hydrogen chloride to form the stable pyrazolo[3,4-d]pyrimidine ring system.
Materials:
-
4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Deionized water
-
Sodium bicarbonate (Saturated solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde in 20 mL of ethanol.
-
Addition of Hydrazine: To the stirred solution, add a stoichiometric excess (approximately 1.2 equivalents) of 80% hydrazine hydrate dropwise at room temperature. The addition is mildly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 30 mL of deionized water and 30 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Neutralize the aqueous layer with a saturated solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice more with 20 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate).
-
Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure. Characterize the final product, this compound, by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and mass spectra.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Starting Material | 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde |
| Product | This compound |
| Molecular Formula | C₆H₆N₄S |
| Molecular Weight | 166.20 g/mol |
| Yield | 75-85% (Representative) |
| Purity (by HPLC) | >98% (Representative) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 188-192 °C (Representative) |
Visualizations
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Nrf2 Signaling Pathway Activation:
Caption: Activation of the Nrf2 signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.
Conclusion
The synthesis of this compound from 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde provides an efficient route to a valuable scaffold for drug discovery. The straightforward cyclocondensation reaction detailed in this protocol allows for the accessible production of this compound. Given the established biological significance of pyrazolo[3,4-d]pyrimidines as kinase inhibitors and modulators of key cellular pathways like Nrf2, this synthetic protocol serves as a foundational tool for researchers in medicinal chemistry and drug development exploring novel therapeutic agents.
References
- 1. 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel pyrazolo [3,4-d] pyrimidine, KKC080106, activates the Nrf2 pathway and protects nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a key scaffold in medicinal chemistry. The regioselectivity of this reaction is a critical aspect, with alkylation occurring at either the N1 or N2 position of the pyrazole ring. The choice of base, solvent, and alkylating agent can significantly influence the outcome of this transformation.
The pyrazolo[3,4-d]pyrimidine core is a prevalent structure in pharmacologically active compounds, exhibiting a wide range of biological activities.[1] The N-alkylation of this scaffold is a common strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.
Factors Influencing Regioselectivity
The regioselectivity of N-alkylation on the pyrazolo[3,4-d]pyrimidine ring system is a nuanced process. For instance, in the alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with iodomethane, the use of sodium hexamethyldisilazide (NaHMDS) as a base in tetrahydrofuran (THF) selectively yields the N2-methylated product.[2] Conversely, conducting the same reaction in dimethyl sulfoxide (DMSO) as the solvent reverses the selectivity, favoring the N1-methylated product.[2] Steric hindrance from substituents on the pyrazole ring can also direct the alkylation to a specific nitrogen.[2]
Experimental Protocols
A general procedure for the N-alkylation of this compound involves the deprotonation of the pyrazole nitrogen with a suitable base, followed by the addition of an alkylating agent.
General Protocol:
-
Preparation: To a solution of this compound in an appropriate anhydrous solvent (e.g., DMF, THF), add a base at a controlled temperature (e.g., 0 °C or room temperature).
-
Deprotonation: Stir the mixture for a specified time to allow for the complete deprotonation of the pyrazole nitrogen.
-
Alkylation: Add the alkylating agent to the reaction mixture and continue stirring. The reaction temperature and time will vary depending on the reactivity of the alkylating agent.
-
Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction is typically quenched with water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes various reported conditions for the N-alkylation of pyrazolo[3,4-d]pyrimidine derivatives.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine | Alkyl halides | NaH | - | - | - | Predominantly N-alkylation | [2] |
| 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | R-X (X: -OMs, -Br, -Cl) | Weak inorganic base | - | Mild | - | - | [1] |
| 1H-pyrazolo[3,4-d]pyrimidin-4-ol derivative | Methyl iodide | - | DMF | Room Temp | - | - | [3] |
| 1H-pyrazolo[3,4-d]pyrimidin-4-ol derivative | Propargyl bromide | - | DMF | Room Temp | - | - | [3] |
| 1H-pyrazolo[3,4-d]pyrimidin-4-ol derivative | Phenacyl bromide | - | DMF | Room Temp | - | - | [3] |
| Thiol derivative of pyrazolo[3,4-d]pyrimidine | Methyl iodide | KOH | DMF | 60 °C | 2.5 h | 89 | [4] |
| 1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivative | Aminothiazole derivative | K2CO3 | 1,4-dioxane | Reflux | 4 h | 45-70 | [5] |
Experimental Workflow
Caption: Workflow for the N-alkylation of this compound.
Signaling Pathways and Logical Relationships
The N-alkylation of this compound is a fundamental synthetic transformation. The logical relationship in optimizing this protocol hinges on the interplay between the substrate, reagents, and reaction conditions to control the regiochemical outcome.
Caption: Interplay of factors determining the regioselectivity of N-alkylation.
References
- 1. Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
Application Notes: Utilizing 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in Kinase Inhibitor Screening
Introduction
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, largely due to its structural resemblance to the adenine core of ATP.[1][2] This bioisosteric relationship allows compounds based on this scaffold to act as ATP-competitive inhibitors, effectively targeting the ATP-binding site of a wide array of protein kinases.[1][2] The strategic modification of this core, particularly with the introduction of a methylthio group at the C6 position, has given rise to a class of molecules with significant potential in oncological and anti-inflammatory research. These application notes provide a comprehensive overview and detailed protocols for researchers utilizing 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine and its derivatives in kinase inhibitor screening campaigns.
Applications in Kinase Inhibition
Derivatives of the this compound scaffold have demonstrated inhibitory activity against a diverse range of protein kinases implicated in cancer and other diseases. These include non-receptor tyrosine kinases like Src and Breast Tumor Kinase (BRK/PTK6), as well as receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[3][4][5][6][7] The versatility of this scaffold allows for chemical modifications that can tune potency and selectivity towards specific kinase targets.
Quantitative Inhibitory Activity
The following table summarizes the reported inhibitory activities of various this compound derivatives against their respective kinase targets.
| Compound ID | Derivative Structure | Target Kinase(s) | Activity (IC50 / Ki) | Reference Cell Line(s) | Source |
| SI388 (2a) | 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Src | Ki = 0.04 µM | - | [4][7] |
| KKC080096 | 1-(t-butyl)-N-(4-methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-4-amine | - (Induces HO-1) | - | BV-2 murine microglial | [8] |
| Compound 16 | Derivative of pyrazolo[3,4-d]pyrimidine | EGFR | IC50 = 0.034 µM | MDA-MB-468 | [6][9] |
| Compound 4 | Derivative of pyrazolo[3,4-d]pyrimidine | EGFR | IC50 = 0.054 µM | - | [6][9] |
| Compound 15 | Derivative of pyrazolo[3,4-d]pyrimidine | EGFR | IC50 = 0.135 µM | - | [6][9] |
| Compound 12b | Derivative of 1H-pyrazolo[3,4-d]pyrimidine | EGFRWT, EGFRT790M | IC50 = 0.016 µM, 0.236 µM | A549, HCT-116 | [2] |
| Compound 28 | Pyrazolopyrimidinone derivative | WEE1 | IC50 = 1.7 nM | ONS-76 | [10] |
Experimental Protocols & Methodologies
General Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing a novel kinase inhibitor from a library of this compound derivatives typically follows a multi-stage approach, from initial high-throughput screening to detailed cellular characterization.
References
- 1. scispace.com [scispace.com]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Assays with Pyrazolo[3,4-d]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting enzymatic assays to evaluate the inhibitory activity of pyrazolo[3,4-d]pyrimidine analogs against several key enzyme targets implicated in various diseases, particularly cancer. The following sections offer step-by-step experimental procedures, data presentation guidelines, and visual representations of relevant signaling pathways and workflows.
Overview of Pyrazolo[3,4-d]pyrimidines and their Enzymatic Targets
Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines. This structural mimicry allows them to interact with the ATP-binding sites of a wide range of enzymes, leading to their investigation as potent inhibitors. Key enzymatic targets for pyrazolo[3,4-d]pyrimidine analogs include:
-
Protein Kinases: This large family of enzymes plays a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Aberrant kinase activity is a hallmark of many cancers. Pyrazolo[3,4-d]pyrimidines have been shown to inhibit various kinases, including:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
-
Src and Abl kinases
-
Cyclin-Dependent Kinases (e.g., CDK2)
-
Polo-Like Kinase 4 (PLK4)
-
Protein Kinase D (PKD)
-
-
Dihydrofolate Reductase (DHFR): An essential enzyme in the folic acid metabolism pathway, DHFR is critical for the synthesis of nucleotides and amino acids.[1] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a target for anticancer therapies.[2][3]
-
Xanthine Oxidase: This enzyme catalyzes the final two steps of purine catabolism, leading to the production of uric acid.[4][5] Elevated levels of uric acid can cause gout, and inhibitors of xanthine oxidase are used to treat this condition.
Quantitative Data Summary
The inhibitory activities of various pyrazolo[3,4-d]pyrimidine analogs against their respective enzyme targets are commonly quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize representative IC50 values reported in the literature.
Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Analogs against Protein Kinases
| Compound/Analog | Target Kinase | IC50 (µM) | Reference |
| Series 1 | |||
| Compound 5i | EGFRWT | 0.3 | |
| Compound 5i | VEGFR-2 | 7.60 | |
| Compound 14 | CDK2/cyclin A2 | 0.057 | |
| Compound 13 | CDK2/cyclin A2 | 0.081 | |
| Compound 15 | CDK2/cyclin A2 | 0.119 | |
| 3-IN-PP1 | PKD | 0.094 - 0.108 | |
| Compound 17m | PKD | 0.017 - 0.035 | |
| Compound 24j | PLK4 | 0.0002 | |
| SI306 | Src | Low micromolar | |
| Series 2 | |||
| Compound 4 | EGFR | 0.054 | |
| Compound 15 | EGFR | 0.135 | |
| Compound 16 | EGFR | 0.034 |
Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Analogs against Other Enzymes
| Compound/Analog | Target Enzyme | IC50 (µM) | Reference |
| Compound 7e | DHFR | 1.83 | [3] |
| Methotrexate (Reference) | DHFR | 5.57 | [3] |
| Allopurinol (Reference) | Xanthine Oxidase | Varies | |
| Alloxanthine | Xanthine Oxidase | Ki = 35 nM (overall) |
Experimental Protocols
This section provides detailed methodologies for key enzymatic assays used to evaluate pyrazolo[3,4-d]pyrimidine analogs.
In Vitro Kinase Inhibition Assay (Luminescence-Based - ADP-Glo™)
This protocol describes a general method for measuring the activity of a wide range of protein kinases and their inhibition by pyrazolo[3,4-d]pyrimidine analogs. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is proportional to the kinase activity.
Experimental Workflow:
Caption: General workflow for a luminescence-based in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2, CDK2/cyclin A2)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Pyrazolo[3,4-d]pyrimidine analogs (test inhibitors)
-
Reference kinase inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (specific to the kinase)
-
DMSO
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazolo[3,4-d]pyrimidine analog in 100% DMSO. Create a serial dilution of the inhibitor in kinase reaction buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare solutions of the kinase, substrate, and ATP in kinase reaction buffer at the desired concentrations. Note: The optimal concentrations of enzyme, substrate, and ATP should be empirically determined for each kinase.
-
-
Kinase Reaction:
-
Add the following to each well of a white microplate:
-
Kinase reaction buffer
-
Test inhibitor (or reference inhibitor/vehicle control)
-
Substrate
-
Kinase
-
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)
This protocol describes a method to measure the inhibition of DHFR by pyrazolo[3,4-d]pyrimidine analogs by monitoring the oxidation of NADPH.
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The enzymatic activity can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Experimental Workflow:
Caption: General workflow for a spectrophotometric DHFR inhibition assay.
Materials:
-
Purified recombinant DHFR
-
Dihydrofolic acid (DHF)
-
NADPH
-
Pyrazolo[3,4-d]pyrimidine analogs (test inhibitors)
-
Methotrexate (reference inhibitor)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
DMSO
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer with kinetic reading capabilities at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazolo[3,4-d]pyrimidine analog in 100% DMSO. Create a serial dilution in the assay buffer.
-
Prepare stock solutions of DHF and NADPH in the assay buffer.
-
Prepare a working solution of DHFR in cold assay buffer.
-
-
Assay Reaction:
-
In a UV-transparent plate or cuvette, add the following:
-
Assay buffer
-
NADPH solution
-
Test inhibitor (or reference inhibitor/vehicle control)
-
DHFR enzyme solution
-
-
-
Pre-incubation:
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the DHF solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value as described for the kinase assay.
-
Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol details a method to assess the inhibitory effect of pyrazolo[3,4-d]pyrimidine analogs on xanthine oxidase activity.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by measuring the increase in absorbance at 295 nm.
Experimental Workflow:
Caption: General workflow for a spectrophotometric xanthine oxidase inhibition assay.
Materials:
-
Xanthine Oxidase (e.g., from bovine milk)
-
Xanthine
-
Pyrazolo[3,4-d]pyrimidine analogs (test inhibitors)
-
Allopurinol (reference inhibitor)
-
Potassium phosphate buffer (e.g., 70 mM, pH 7.5)
-
DMSO
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer with kinetic reading capabilities at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test and reference inhibitors in DMSO, followed by serial dilutions in the assay buffer.
-
Prepare a stock solution of xanthine in the assay buffer.
-
Prepare a working solution of xanthine oxidase in cold assay buffer just before use.
-
-
Assay Reaction:
-
To the wells of a UV-transparent plate, add:
-
Phosphate buffer
-
Test inhibitor solution (or controls)
-
Xanthine oxidase solution
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 25°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding the xanthine substrate solution.
-
Immediately begin measuring the increase in absorbance at 295 nm at regular intervals (e.g., every minute) for 15-30 minutes.
-
-
Data Analysis:
-
Determine the rate of uric acid formation by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition and the IC50 value as previously described.
-
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways in which the target enzymes are involved.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade and the point of inhibition.
CDK2 in Cell Cycle Regulation
Caption: Role of CDK2 in the G1/S transition of the cell cycle.
DHFR in Folic Acid Metabolism
Caption: The role of DHFR in converting dihydrofolate to tetrahydrofolate.
Xanthine Oxidase in Purine Catabolism
Caption: The catalytic role of Xanthine Oxidase in the final steps of purine degradation.
References
Application Note: Purity Determination of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine by Reverse-Phase HPLC
Abstract
This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in pharmaceutical synthesis. The method is designed to be simple, robust, and suitable for quality control and purity checks in a research and drug development setting. The described protocol provides conditions for the separation of the main compound from potential impurities.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a scaffold for the development of various therapeutic agents. Accurate and reliable determination of its purity is a critical step in ensuring the quality and consistency of downstream products. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1][2] This note details an isocratic RP-HPLC method for the quantitative purity analysis of this compound.
Experimental
A reliable HPLC method was developed based on common practices for the analysis of pyrimidine derivatives.[1] The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade solvents
Method Parameters
Two primary methods are presented. Method 1 is based on a protocol for a closely related isomer, 4-(methylthio)-1H-pyrazolo(3,4-d)pyrimidine, and is the recommended starting point.[3] Method 2 offers an alternative using a buffered mobile phase, which can improve peak shape and reproducibility for ionizable compounds like pyrazolopyrimidines.[1][4]
Table 1: HPLC Method Parameters
| Parameter | Method 1: Acidified Mobile Phase | Method 2: Buffered Mobile Phase |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic: 50% A / 50% B | Isocratic: 70% A / 30% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Run Time | 10 minutes | 15 minutes |
Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare as described for the standard solution.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) |
Calculation of Purity
The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol: HPLC Purity Check of this compound
This protocol outlines the step-by-step procedure for performing the purity analysis using the recommended HPLC Method 1.
1.0 Objective
To determine the purity of a sample of this compound by RP-HPLC.
2.0 Materials and Reagents
-
This compound Reference Standard
-
This compound Sample
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
3.0 Instrument and Equipment
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Data acquisition system.
4.0 Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of 0.1% phosphoric acid in water and acetonitrile. Filter and degas the mobile phase before use.
-
Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Add approximately 50 mL of diluent, sonicate to dissolve, and then dilute to the mark with diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
5.0 HPLC Procedure
-
Set up the HPLC system according to the parameters in Table 1 (Method 1).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the standard solution to check for system suitability.
-
Once system suitability is confirmed, inject the sample solution in duplicate.
-
After all sample injections are complete, inject the standard solution again to verify system performance.
6.0 Data Analysis
-
Integrate the peaks in all chromatograms.
-
For the sample chromatograms, calculate the percentage purity using the area percent method as described in the "Calculation of Purity" section.
-
Report the average purity from the duplicate injections.
Diagrams
Caption: Experimental workflow for HPLC purity analysis.
Conclusion
The described RP-HPLC method is suitable for the routine purity assessment of this compound. The method is straightforward and utilizes common HPLC reagents and instrumentation. For compounds that exhibit poor peak shape with the acidified mobile phase, the buffered mobile phase (Method 2) is recommended as a robust alternative. The protocol and system suitability criteria provided will ensure the generation of reliable and accurate data for quality control purposes in a drug development environment.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 4-(Methylthio)-1H-pyrazolo(3,4-d)pyrimidine | SIELC Technologies [sielc.com]
- 4. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Anticancer Agents from 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel anticancer agents derived from the 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold. This class of compounds has demonstrated significant potential as inhibitors of various protein kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Src kinase, and Dihydrofolate Reductase (DHFR).
Rationale for Targeting this compound
The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural similarity to the purine nucleus of ATP. This allows derivatives to act as competitive inhibitors of ATP-binding sites in various kinases, which are often overexpressed or hyperactivated in cancer cells. The 6-(methylthio) substituent serves as a key modifiable position for synthesizing diverse libraries of compounds with varying potencies and selectivities. Research has shown that derivatives of this scaffold can induce apoptosis, arrest the cell cycle, and inhibit tumor growth in both in vitro and in vivo models.[1][2][3][4][5][6][7]
Key Biological Targets and Signaling Pathways
Derivatives of this compound have been shown to target several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation. Its aberrant activation is a hallmark of many cancers. Several this compound derivatives have been designed as potent EGFR inhibitors.[2][3][5][8]
References
- 1. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Pyrazolo[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as an isostere of the adenine ring of ATP.[1][2] This structural feature allows compounds based on this scaffold to effectively interact with the hinge region of kinase active sites, leading to the development of potent inhibitors targeting a variety of protein kinases.[1][2] These kinases, including Src family kinases (SFKs), Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), are often dysregulated in cancer and other diseases.[1][3][4][5] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have emerged as promising candidates for therapeutic intervention, demonstrating activities such as cell growth inhibition, induction of apoptosis, and cell cycle arrest in various cancer cell lines.[3][4][6]
These application notes provide detailed protocols for essential cell-based assays to evaluate the biological activity of novel pyrazolo[3,4-d]pyrimidine derivatives. The included methodologies cover the assessment of cell viability, apoptosis, and kinase inhibition, which are critical for characterizing the mechanism of action of these compounds.
Data Presentation: Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) of various pyrazolo[3,4-d]pyrimidine derivatives in different cancer cell lines and against specific kinase targets. This data provides a reference for selecting appropriate concentration ranges for experimental setups.
Table 1: Anti-proliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | Assay Type | IC50 / GI50 (µM) | Reference |
| SI306 | GIN8 | Glioblastoma | - | 11.2 | [7] |
| SI306 | GIN28 | Glioblastoma | - | 7.7 | [7] |
| SI306 | GCE28 | Glioblastoma | - | 7.2 | [7] |
| 12b | MDA-MB-468 | Breast Cancer | - | 3.343 ± 0.13 | [3] |
| 12b | T-47D | Breast Cancer | - | 4.792 ± 0.21 | [3] |
| 7d | OVCAR-4 | Ovarian Cancer | - | 1.74 | [8] |
| 7d | ACHN | Renal Cancer | - | 5.53 | [8] |
| 7d | NCI-H460 | Lung Cancer | - | 4.44 | [8] |
| 3d | A498 | Renal Cancer | GI50 | 0.0263 | [9] |
| 3e | A498 | Renal Cancer | GI50 | 0.237 | [9] |
| 14 | MCF-7 | Breast Cancer | IC50 | 0.045 | [10][11] |
| 14 | HCT-116 | Colorectal Carcinoma | IC50 | 0.006 | [10][11] |
| 14 | HepG-2 | Hepatocellular Carcinoma | IC50 | 0.048 | [10][11] |
| 15 | MCF-7 | Breast Cancer | IC50 | 0.046 | [11] |
| 15 | HCT-116 | Colorectal Carcinoma | IC50 | 0.007 | [11] |
| 15 | HepG-2 | Hepatocellular Carcinoma | IC50 | 0.048 | [11] |
| P1 | HCT 116 | Colorectal Carcinoma | IC50 | 22.7 - 40.75 | [12] |
| P2 | HCT 116 | Colorectal Carcinoma | IC50 | 22.7 - 40.75 | [12] |
Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 12b | VEGFR-2 | 0.063 ± 0.003 | [3] |
| 7d | EGFR | 0.18 | [8][13] |
| 7d | ErbB2 | 0.25 | [8][13] |
| 3d | CDK2/CyclinA2 | 0.332 ± 0.018 | [9] |
| 3e | CDK2/CyclinA2 | 1.133 ± 0.062 | [9] |
| 13 | CDK2/cyclin A2 | 0.081 ± 0.004 | [10][11] |
| 14 | CDK2/cyclin A2 | 0.057 ± 0.003 | [10][11] |
| 15 | CDK2/cyclin A2 | 0.119 ± 0.007 | [10][11] |
| 4 | EGFR-TK | 0.054 | [14] |
| 15 | EGFR-TK | 0.135 | [14] |
| 16 | EGFR-TK | 0.034 | [14] |
Signaling Pathways and Experimental Workflows
Caption: General signaling pathways targeted by pyrazolo[3,4-d]pyrimidine derivatives.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 6. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
Application Notes and Protocols: 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine as a Versatile Precursor for Prodrug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a key heterocyclic scaffold that serves as a crucial starting material for the synthesis of a wide array of biologically active molecules, most notably the anticancer and immunosuppressive agent 6-mercaptopurine (6-MP). The pyrazolo[3,4-d]pyrimidine core is a purine analogue, rendering its derivatives capable of interacting with various biological targets, including kinases and purine metabolic enzymes. However, the therapeutic efficacy of compounds derived from this scaffold can be limited by suboptimal physicochemical properties such as poor aqueous solubility. To overcome these limitations, a prodrug approach is frequently employed. This strategy involves chemically modifying the active molecule to enhance its delivery, bioavailability, or targeting, with the modifying group being cleaved in vivo to release the active parent drug. This document provides detailed application notes and protocols for the use of this compound in the synthesis of such prodrugs.
Chemical Properties of the Precursor
This compound possesses key reactive sites that make it an ideal precursor for prodrug synthesis. The methylthio group at the C6 position is a good leaving group, allowing for nucleophilic substitution to introduce various functionalities, including the thiol group of 6-mercaptopurine. The pyrazole and pyrimidine rings also have nitrogen atoms that can be alkylated or acylated to attach promoieties.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₄S | [1] |
| Molecular Weight | 166.20 g/mol | [1] |
| Appearance | Solid | [2] |
| SMILES | CSc1ncc2cn[nH]c2n1 | [1] |
| InChI Key | USZSUCXARYTYDC-UHFFFAOYSA-N | [1] |
Prodrug Design Strategies
The primary goals for designing prodrugs from this compound-derived active agents are to:
-
Enhance Aqueous Solubility: Many kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold suffer from poor water solubility, hindering their clinical development.[3][4] Prodrugs can be designed with hydrophilic promoieties to improve this property.[3][4]
-
Improve Bioavailability: Modification of the parent drug can alter its lipophilicity and membrane permeability, leading to improved absorption and oral bioavailability.
-
Achieve Targeted Delivery: Promoieties can be designed to be cleaved by specific enzymes that are overexpressed in target tissues, such as tumors, leading to localized release of the active drug.
-
Mask Toxicity: By temporarily inactivating the drug, a prodrug approach can reduce systemic toxicity and improve the therapeutic index.
Experimental Protocols
Protocol 1: General Synthesis of 6-Mercaptopurine (6-MP) from this compound
This protocol describes the conversion of the methylthio precursor to the active thiol, which is the foundational step before the attachment of most S-linked promoieties.
Materials:
-
This compound
-
Sodium hydrosulfide (NaSH) or Potassium hydrosulfide (KSH)
-
Anhydrous ethanol or other suitable solvent
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve this compound in anhydrous ethanol in a round-bottom flask under an inert atmosphere.
-
Add a molar excess (typically 1.5 to 2 equivalents) of sodium hydrosulfide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a suitable acid (e.g., acetic acid) to precipitate the 6-mercaptopurine.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the crude product.
-
The crude 6-mercaptopurine can be purified by recrystallization.
Protocol 2: Synthesis of an S-Allylthio-6-mercaptopurine Prodrug
This protocol outlines the synthesis of an S-linked prodrug of 6-mercaptopurine, which has been shown to have enhanced antiproliferative activity.[5]
Materials:
-
6-Mercaptopurine (synthesized from Protocol 1)
-
Allyl disulfide
-
A suitable solvent such as dimethylformamide (DMF)
-
A base such as triethylamine (TEA)
-
Inert gas atmosphere
Procedure:
-
Suspend 6-mercaptopurine in DMF in a reaction flask under an inert atmosphere.
-
Add triethylamine to the suspension to deprotonate the thiol group.
-
To the resulting solution, add allyl disulfide dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield the S-allylthio-6-mercaptopurine prodrug.
-
Further purification can be achieved by column chromatography or recrystallization.
Protocol 3: General One-Pot, Two-Step Synthesis of N-Acyl Carbamate Prodrugs of Pyrazolo[3,4-d]pyrimidines
This general procedure can be adapted for N-acylation of pyrazolo[3,4-d]pyrimidine derivatives to improve aqueous solubility.[3]
Materials:
-
Substituted 1H-pyrazolo[3,4-d]pyrimidine (derived from this compound)
-
Triphosgene
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A suitable alcohol (e.g., 2-(4-methylpiperazin-1-yl)ethanol)
-
Sodium bicarbonate (NaHCO₃)
-
Inert gas atmosphere
Procedure:
-
Step 1: Formation of the Carbonyl Chloride Intermediate
-
Dissolve the pyrazolo[3,4-d]pyrimidine derivative in anhydrous DCM or THF under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add triphosgene portion-wise to the solution.
-
Allow the reaction to stir at room temperature until the formation of the carbonyl chloride intermediate is complete (monitor by TLC).
-
-
Step 2: Carbamate Formation
-
In a separate flask, dissolve the desired alcohol and sodium bicarbonate in a suitable solvent.
-
Add the alcohol solution to the freshly prepared carbonyl chloride intermediate solution.
-
Stir the reaction mixture at room temperature until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final N-acyl carbamate prodrug.
-
Quantitative Data
The following tables summarize key quantitative data for prodrugs derived from the pyrazolo[3,4-d]pyrimidine scaffold.
Table 1: Synthesis Yields of Pyrazolo[3,4-d]pyrimidine Prodrugs [3]
| Prodrug | Parent Drug | Overall Yield (%) |
| 1a | Drug 1 | 25-85 |
| 2a | Drug 2 | 25-85 |
| 3a | Drug 3 | 25-85 |
| 4a | Drug 4 | 51 |
| 5a | 1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl-phenethylcarbamate | 71 |
Table 2: In Vitro Cytotoxicity of a Drug/Prodrug Pair against Human Glioblastoma U87 Cells [3][6]
| Compound | IC₅₀ (µM) after 24h |
| Parent Drug 4 | > 50 |
| Prodrug 4a | 15.3 ± 1.2 |
Table 3: Aqueous Solubility of a Drug/Prodrug Pair [3][6]
| Compound | Aqueous Solubility (µg/mL) |
| Parent Drug 4 | < 1 |
| Prodrug 4a | 150 |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Derivatives of this compound have been developed as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), c-Src, and c-Abl. Prodrugs of these inhibitors are designed to release the active kinase inhibitor within the target cells.
Caption: EGFR signaling pathway and the site of action for pyrazolo[3,4-d]pyrimidine inhibitors.
Caption: Simplified c-Src and c-Abl signaling pathways targeted by pyrazolo[3,4-d]pyrimidine inhibitors.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of prodrugs derived from this compound.
Caption: General workflow for the development of prodrugs from this compound.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of innovative prodrugs. The strategic application of prodrug design principles can significantly enhance the therapeutic potential of pyrazolo[3,4-d]pyrimidine-based active pharmaceutical ingredients by improving their physicochemical and pharmacokinetic properties. The protocols and data presented herein provide a solid foundation for researchers to explore and develop novel prodrug candidates for a range of therapeutic applications.
References
- 1. Effects of vehicles and prodrug properties and their interactions on the delivery of 6-mercaptopurine through skin: S6-acyloxymethyl-6-mercaptopurine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
Application Notes and Protocols: 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the fragment 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in fragment-based drug discovery (FBDD), with a particular focus on targeting protein kinases.
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in modern drug discovery.[1] This approach involves screening libraries of low molecular weight compounds, or "fragments" (typically < 300 Da), to identify those that bind weakly but efficiently to a biological target.[1] These initial hits serve as starting points for medicinal chemistry efforts to grow, link, or merge fragments into more potent, drug-like molecules. A key advantage of FBDD is its ability to more effectively sample chemical space with a smaller library size compared to traditional high-throughput screening (HTS).[2]
Fragment Profile: this compound
The compound this compound is an ideal candidate for FBDD campaigns, particularly against protein kinases. Its pyrazolo[3,4-d]pyrimidine core is considered a "privileged scaffold". This scaffold is a bioisostere of the adenine ring of ATP, enabling it to effectively mimic hinge-binding interactions within the ATP-binding site of numerous kinases. This structural feature makes it a highly valuable starting point for developing potent and selective kinase inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄S | [3][4][5] |
| Molecular Weight | 166.20 g/mol | [3][4][5] |
| SMILES | CSc1ncc2cn[nH]c2n1 | [3][4] |
| InChI Key | USZSUCXARYTYDC-UHFFFAOYSA-N | [3][4] |
| Form | Solid | [4] |
| Hazard Class | Acute Toxicity 4 (Oral) | [4] |
Application: Targeting Protein Kinases
Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, especially cancer. The 1H-pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop inhibitors against a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and Src kinase. Derivatives of this compound have shown inhibitory activity against EGFR tyrosine kinase (EGFR-TK) phosphorylation.[6]
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and survival. Its signaling cascade is a key target in oncology.
Caption: Simplified EGFR signaling cascade.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that acts as a crucial transducer in pathways controlling cell adhesion, migration, and proliferation. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent Src inhibitors.
Caption: Overview of Src kinase-mediated signaling.
Experimental Workflow and Protocols
A typical FBDD campaign involves a cascade of biophysical methods to identify and validate fragment hits. The weak binding affinities of fragments necessitate highly sensitive techniques.
Caption: A typical fragment-based drug discovery workflow.
Quantitative Data for Pyrazolopyrimidine Scaffolds
Table 2: Representative Affinity Data for Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors Disclaimer: The following data is for derivatives of the core scaffold and is intended to be illustrative of typical starting affinities in an FBDD campaign.
| Compound/Fragment Scaffold | Target Kinase | Assay Type | Affinity (IC₅₀ / Kd) | Reference |
| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivative | BRK/PTK6 | Biochemical | Kd = 44 nM | [7] |
| Pyrazolo[3,4-d]pyrimidine derivative | MKK3 | TR-FRET | IC₅₀ = 1.3 µM | [8] |
| Pyrazolo[3,4-d]pyrimidine derivative | EGFR-TK | Enzymatic | IC₅₀ = 0.034 µM | |
| Pyrazolo[3,4-d]pyrimidine derivative | Src | Biochemical | IC₅₀ = 10 nM |
Protocol 1: Primary Screening via Thermal Shift Assay (TSA)
The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid, high-throughput method to screen for fragment binding by measuring changes in protein thermal stability. Ligand binding typically stabilizes the protein, resulting in an increased melting temperature (Tₘ).
Objective: To identify fragments that bind to the target kinase by detecting a positive shift in its melting temperature (ΔTₘ).
Materials:
-
Purified target kinase protein (>95% purity)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment library stock plates (e.g., 10 mM in DMSO)
-
TSA Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)
-
384-well PCR plates
-
Quantitative PCR (qPCR) instrument capable of fluorescence detection with a thermal ramp.
Procedure:
-
Protein-Dye Mix Preparation:
-
Dilute the SYPRO Orange dye 1:1000 into the TSA Buffer.
-
Add the target kinase to the protein-dye mix to a final concentration of 2 µM. Mix gently.
-
-
Plate Preparation:
-
Dispense 10 µL of the protein-dye mixture into each well of a 384-well plate.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 20 nL) of each fragment from the stock plate to the assay plate. The final fragment concentration should be in the range of 200-500 µM.
-
Include control wells: "protein + dye + DMSO" (negative control) and "protein + dye + known binder" (positive control).
-
-
Assay Execution:
-
Seal the plate securely and centrifuge briefly (e.g., 1000 x g for 1 minute) to collect the contents at the bottom.
-
Place the plate in the qPCR instrument.
-
Run a melt curve program: heat the plate from 25 °C to 95 °C with a ramp rate of 0.05 °C/second, acquiring fluorescence data at each increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature for each well.
-
Determine the Tₘ for each well by fitting the data to a Boltzmann equation (this is typically automated by the instrument's software).
-
Calculate the thermal shift (ΔTₘ) for each fragment: ΔTₘ = Tₘ(fragment) - Tₘ(DMSO control).
-
Fragments inducing a significant positive ΔTₘ (e.g., > 2 standard deviations above the mean of the plate, or a fixed cutoff like >1 °C) are considered primary hits.
-
Protocol 2: Hit Validation and Affinity Determination via Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time, providing kinetic (kₐ, kₔ) and affinity (Kₔ) data. It is an essential tool for validating hits from a primary screen and accurately characterizing their binding properties.
Objective: To confirm the binding of primary hits and determine their dissociation constant (Kₔ).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, carboxymethylated dextran surface)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target kinase protein
-
SPR Running Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO)
-
Fragment hits dissolved in SPR Running Buffer at various concentrations.
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a fresh 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target kinase (e.g., 20-50 µg/mL in a low ionic strength buffer like 10 mM Sodium Acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically ~5000-10000 Response Units for fragment screening).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes. A reference flow cell should be prepared similarly but without protein injection.
-
-
Binding Analysis:
-
Prepare serial dilutions of each fragment hit in SPR Running Buffer (e.g., from 500 µM down to ~1 µM). Include a buffer-only (blank) injection for double referencing.
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min). A typical cycle includes a 60-second association phase followed by a 60-120 second dissociation phase.
-
After each cycle, regenerate the surface if necessary with a short pulse of a mild regeneration solution (e.g., 10 mM Glycine pH 9.5), ensuring the protein's activity is maintained.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference flow cell signal and the blank injection signal from the active channel signal.
-
For affinity determination, plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model.
-
Alternatively, perform a global fit of the association and dissociation curves to a 1:1 kinetic binding model to determine kₐ, kₔ, and Kₔ.
-
Hits that show concentration-dependent binding are considered validated.
-
Protocol 3: Hit Confirmation via Saturation Transfer Difference (STD) NMR
STD-NMR is a powerful ligand-observed NMR technique used to confirm binding and to map the "binding epitope" of a fragment, identifying which parts of the molecule are in close contact with the protein.
Objective: To confirm the interaction between the fragment and the kinase in solution.
Materials:
-
NMR spectrometer (>500 MHz) equipped with a cryoprobe.
-
Purified target kinase protein
-
Fragment hit
-
Deuterated NMR buffer (e.g., 50 mM Phosphate buffer in 99.9% D₂O, pD 7.4, 150 mM NaCl)
Procedure:
-
Sample Preparation:
-
Prepare a sample containing the target kinase (e.g., 10-20 µM) and the fragment hit (e.g., 500 µM to 1 mM) in the deuterated NMR buffer. The ligand should be in significant molar excess.
-
-
NMR Experiment Setup:
-
Acquire a standard 1D proton reference spectrum of the mixture.
-
Set up the STD experiment. This involves two interleaved experiments:
-
On-resonance spectrum: A train of selective saturation pulses is applied at a frequency where only protein resonances appear (e.g., -1.0 ppm).
-
Off-resonance spectrum: The same saturation pulses are applied at a frequency far from any protein or ligand signals (e.g., 40 ppm).
-
-
The total saturation time (e.g., 2 seconds) is a key parameter that may require optimization.
-
-
Data Acquisition and Processing:
-
Acquire the interleaved on- and off-resonance spectra.
-
The final STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
-
Data Analysis:
-
Only signals from the fragment that binds to the protein will appear in the final STD spectrum. The absence of signals indicates no binding.
-
The relative intensities of the signals in the STD spectrum indicate which protons on the fragment are in closest proximity to the protein surface, providing valuable structural information for subsequent optimization. A strong STD effect confirms the fragment as a binder.
-
References
- 1. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(Methylthio)-1H-pyrazolo(3,4-d)pyrimidine | C6H6N4S | CID 79452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ichorlifesciences.com [ichorlifesciences.com]
Application Notes and Protocols for the Functionalization of the Pyrazolo[3,4-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to the endogenous purine nucleus allows it to function as a bioisostere of adenine, a key component of adenosine triphosphate (ATP).[1][3] This mimicry enables pyrazolo[3,4-d]pyrimidine derivatives to effectively compete with ATP for the binding pocket of various protein kinases, leading to their inhibition. Consequently, this scaffold has been extensively explored for the development of potent kinase inhibitors targeting a range of diseases, most notably cancer.[1][2]
This document provides detailed application notes and experimental protocols for the chemical functionalization of the pyrazolo[3,4-d]pyrimidine core. It is intended to serve as a practical guide for researchers and scientists involved in the synthesis and development of novel therapeutic agents based on this versatile scaffold. The protocols described herein cover key chemical transformations that allow for the introduction of diverse substituents at various positions of the pyrazolo[3,4-d]pyrimidine ring system, enabling the systematic exploration of structure-activity relationships (SAR).
Key Functionalization Strategies
The functionalization of the pyrazolo[3,4-d]pyrimidine core is crucial for modulating its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The primary sites for modification are the nitrogen and carbon atoms of both the pyrazole and pyrimidine rings. Key strategies include:
-
N-Alkylation/Arylation: Introduction of substituents on the nitrogen atoms of the pyrazole ring.
-
C-H Functionalization: Direct modification of carbon-hydrogen bonds.
-
Cross-Coupling Reactions: Formation of carbon-carbon and carbon-heteroatom bonds, typically from a halogenated precursor.
The following sections provide detailed protocols for some of the most common and versatile functionalization reactions.
Experimental Protocols
Protocol 1: Synthesis of the Core Intermediate: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
The 4-chloro derivative is a key intermediate, as the chlorine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions.
Reaction Scheme:
Materials:
-
1H-Pyrazolo[3,4-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
To a round-bottom flask, add 1H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent).
-
Carefully add phosphorus oxychloride (10 equivalents) to the flask.
-
The mixture is stirred and heated under reflux for 4-24 hours.[4][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The resulting residue is carefully poured onto crushed ice with vigorous stirring.[4]
-
The precipitate formed is collected by filtration, washed with cold water, and dried to afford the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Protocol 2: N-Alkylation of the Pyrazolo[3,4-d]pyrimidine Core
N-alkylation introduces substituents on the pyrazole nitrogen, which can significantly impact biological activity and selectivity.
Reaction Scheme:
Materials:
-
Pyrazolo[3,4-d]pyrimidine derivative (e.g., 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol)
-
Alkylating agent (e.g., methyl iodide, propargyl bromide, phenacyl bromide)[6]
-
Base (e.g., Potassium Carbonate (K₂CO₃))
-
Solvent (e.g., N,N-Dimethylformamide (DMF))
-
Round-bottom flask
-
Stir bar
-
Magnetic stirrer
Procedure:
-
Dissolve the pyrazolo[3,4-d]pyrimidine derivative (1 equivalent) in DMF in a round-bottom flask.
-
Add the base (e.g., K₂CO₃, 1.5 equivalents).
-
To this stirred suspension, add the alkylating agent (1.2 equivalents) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for a specified time (typically 2-12 hours) until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is poured into ice-water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-Arylation
The Suzuki-Miyaura coupling is a powerful method for introducing aryl or heteroaryl groups at a carbon position, typically from a bromo- or chloro-precursor.
Reaction Scheme:
Materials:
-
3-Bromo- or 4-Chloro-pyrazolo[3,4-d]pyrimidine derivative (1 equivalent)
-
Arylboronic acid or ester (1.1-1.5 equivalents)[7]
-
Palladium catalyst (e.g., PdCl₂(dppf), XPhosPdG2) (0.1 equivalents)[7]
-
Ligand (if required, e.g., XPhos)[8]
-
Base (e.g., Cesium Carbonate (Cs₂CO₃) or Sodium Carbonate (Na₂CO₃)) (2-2.5 equivalents)[7]
-
Solvent (e.g., 1,4-Dioxane and water mixture)[7]
-
Microwave reactor or conventional heating setup
-
Stir bar
Procedure:
-
In a reaction vessel (e.g., microwave vial), combine the halo-pyrazolo[3,4-d]pyrimidine (1 equivalent), arylboronic acid (1.1 equivalents), palladium catalyst (0.1 equivalents), and base (2.5 equivalents).
-
Add the solvent system (e.g., 1,4-dioxane/water).
-
The vessel is sealed and the mixture is degassed with an inert gas (e.g., Argon) for 10 minutes.[7]
-
The reaction is heated to the desired temperature (e.g., 100-110 °C) either conventionally or using a microwave reactor for the specified time (typically overnight for conventional heating).[7][9]
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is used to couple amines with aryl halides, providing access to a wide range of N-aryl pyrazolo[3,4-d]pyrimidines.
Reaction Scheme:
Materials:
-
4-Chloro-pyrazolo[3,4-d]pyrimidine derivative (1 equivalent)
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂) (10 mol%)[10]
-
Ligand (e.g., X-Phos) (10 mol%)[10]
-
Base (e.g., Cesium Carbonate (Cs₂CO₃))
-
Solvent (e.g., Toluene or Dioxane)
-
Microwave reactor or conventional heating setup
-
Stir bar
Procedure:
-
To a reaction vessel, add the 4-chloro-pyrazolo[3,4-d]pyrimidine derivative (1 equivalent), amine (1.2 equivalents), palladium catalyst (10 mol%), ligand (10 mol%), and base.[10]
-
Add the solvent and degas the mixture.
-
Heat the reaction under an inert atmosphere, either conventionally or in a microwave reactor (e.g., 100 °C for 10 minutes under microwave irradiation).[10]
-
After completion, cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired amino-substituted product.
Quantitative Data Presentation
The biological activity of functionalized pyrazolo[3,4-d]pyrimidine derivatives is typically evaluated through in vitro assays. The half-maximal inhibitory concentration (IC₅₀) and the 50% growth inhibition (GI₅₀) are common metrics used to quantify their potency.
| Compound ID | Target Kinase/Cell Line | IC₅₀ (µM) | GI₅₀ (µM) | Reference |
| PP1 | SRC Family Kinase | - | - | [6] |
| PP2 | SRC Family Kinase | - | - | [6] |
| Compound 15 | EGFR Tyrosine Kinase | 0.135 | 1.18 - 8.44 | [11][12] |
| Compound 16 | EGFR Tyrosine Kinase | 0.034 | 0.018 - 9.98 | [11][12] |
| Compound 4 | EGFR Tyrosine Kinase | 0.054 | - | [11][12] |
| Compound 5i | EGFRWT / VEGFR2 | 0.3 / 7.60 | - | [3] |
| 3-IN-PP1 | PKD | 0.094 - 0.108 | - | [13] |
| Compound 17m | PKD | 0.017 - 0.035 | - | [13] |
| Compound 7f | DHFR | - | - | [14][15] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrazolo[3,4-d]pyrimidine derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.
Caption: VEGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.
Caption: Mechanism of DHFR inhibition by pyrazolo[3,4-d]pyrimidine-based antifolates.
Caption: General experimental workflow for the development of pyrazolo[3,4-d]pyrimidine-based inhibitors.
References
- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. 4-CHLORO-1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protein kinase D: coupling extracellular stimuli to the regulation of cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the technical support center for the synthesis of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: Common starting materials include derivatives of pyrimidine and pyrazole. A high-yield synthesis has been reported starting from 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde and hydrazine.[1] Another approach involves the methylation of a 6-thioxo-pyrazolo[3,4-d]pyrimidine precursor.
Q2: What is a typical reported yield for the synthesis of this compound?
A2: A crude yield of 91% has been reported for the synthesis starting from 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde and hydrazine.[1] For substituted analogs, a yield of 89% has been achieved through the methylation of the corresponding 6-thioxo derivative.[2]
Q3: What is the recommended method for purifying the final product?
A3: Recrystallization is a common and effective purification method. A solvent mixture of methanol and water has been successfully used to purify the crude product.[1]
Q4: Are there any known stability issues with this compound?
A4: While specific stability data is not extensively reported in the provided search results, pyrazolo[3,4-d]pyrimidines are generally stable heterocyclic compounds under standard laboratory conditions. However, as with many sulfur-containing compounds, prolonged exposure to harsh oxidizing conditions should be avoided.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | - Ensure the reaction is stirred for the recommended duration at the specified temperatures (e.g., 1 hour at 0°C followed by 1 hour at 50°C).[1] - Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Degradation of starting materials or product: The starting materials or the final product might be sensitive to the reaction conditions. | - For the reaction involving hydrazine, ensure slow addition under ice bath cooling to control the initial exothermic reaction.[1] - Use freshly distilled solvents and high-purity reagents. | |
| Incorrect stoichiometry: The ratio of reactants is crucial for optimal yield. | - Carefully measure and use the correct molar ratios of the starting materials and reagents as specified in the protocol. | |
| Presence of Impurities in the Final Product | Incomplete reaction: Unreacted starting materials may remain in the crude product. | - As mentioned above, ensure the reaction goes to completion. - Perform a thorough purification, such as recrystallization, to remove unreacted starting materials. |
| Formation of side products: Side reactions can lead to the formation of unwanted byproducts. | - Control the reaction temperature carefully, as higher temperatures can sometimes promote side reactions. - The choice of base and solvent can also influence the formation of byproducts. Ensure the use of the recommended reagents. | |
| Inefficient purification: The purification method may not be effectively removing all impurities. | - If recrystallization from methanol/water is not sufficient, consider alternative solvent systems or column chromatography for purification. | |
| Difficulty in Product Isolation | Product is too soluble in the work-up solvent: The product may be lost during the aqueous wash if it has some water solubility. | - After solvent removal, ensure the residue is thoroughly washed with deionized water to remove water-soluble impurities.[1] - If product loss is suspected, consider extraction with an appropriate organic solvent after the aqueous wash. |
| Oily or non-crystalline product: The crude product may not solidify, making filtration difficult. | - Ensure all solvent has been removed under high vacuum.[1] - Try triturating the oily residue with a non-polar solvent to induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis from 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde
This protocol is based on a reported high-yield synthesis.[1]
Materials:
-
4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde
-
Hydrazine
-
Ethanol
-
N,N-diisopropylethylamine (DIEA)
-
Deionized water
-
Methanol
Procedure:
-
Under ice bath cooling, dissolve 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde (6.3 g, 33 mmol) in a mixture of 160 mL of ethanol and N,N-diisopropylethylamine (DIEA, 6.6 g, 52 mmol).
-
Slowly add hydrazine (1.8 g, 56 mmol) over 5 minutes.
-
Continue to stir the reaction mixture at 0°C for 1 hour.
-
Transfer the reaction to an oil bath and heat at 50°C for 1 hour.
-
Remove the solvent by rotary evaporation.
-
Wash the residue with deionized water.
-
Dry the crude product under high vacuum to yield this compound (reported crude yield: 5.05 g, 91%).
-
Purify the crude product by recrystallization from a solvent mixture of methanol and water.
Protocol 2: Synthesis via Methylation of a Thione Precursor (for substituted analogs)
This protocol is adapted from the synthesis of a substituted this compound derivative and may be applicable for the parent compound with appropriate modifications.[2]
Materials:
-
N-(4-(4-chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide (or the corresponding unsubstituted thione)
-
Methyl iodide
-
Potassium hydroxide
-
N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the thione precursor in dry N,N-dimethylformamide (DMF).
-
Add potassium hydroxide and stir the mixture.
-
Add methyl iodide to the reaction mixture.
-
Stir the reaction at 60°C for 2.5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an appropriate aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound and its Analogs
| Synthetic Route | Starting Materials | Reagents | Reported Yield | Notes | Reference |
| Cyclization | 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde, Hydrazine | Ethanol, DIEA | 91% (crude) | High-yielding direct synthesis of the parent compound. | [1] |
| S-Methylation | N-(4-(4-chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide, Methyl iodide | DMF, KOH | 89% | Synthesis of a substituted analog. May be adaptable for the parent compound. | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via cyclization.
Caption: Troubleshooting guide for low product yield in the synthesis.
References
Technical Support Center: Purification of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound derivatives.
Issue 1: Low Recovery After Recrystallization
-
Question: I am losing a significant amount of my this compound derivative during recrystallization. What could be the cause and how can I improve the yield?
-
Answer: Low recovery during recrystallization is a common issue and can stem from several factors:
-
High Solubility in the Chosen Solvent System: The compound may be too soluble in the solvent, even at low temperatures.
-
Solution: Experiment with different solvent systems. For instance, if you are using a single solvent like ethanol, try a binary mixture such as methanol/water to decrease solubility.[1] The goal is to find a system where your compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
-
Premature Crystallization: The compound may be crashing out of solution too quickly, trapping impurities.
-
Solution: Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
-
Formation of an Oil: Some derivatives may "oil out" instead of forming crystals.
-
Solution: Try adding a co-solvent in which the compound is less soluble. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help induce crystallization.
-
-
Issue 2: Incomplete Separation of Impurities by Flash Chromatography
-
Question: I am running a flash column to purify my this compound derivative, but I am getting poor separation from a closely-eluting impurity. What can I do?
-
Answer: Achieving good separation in flash chromatography requires optimizing several parameters:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for separating your target compound from impurities.
-
Solution: Develop a better solvent system using thin-layer chromatography (TLC).[2] Aim for a retention factor (Rf) of approximately 0.2-0.4 for your desired compound, with clear separation from other spots.[2] Common solvent systems for pyrimidine derivatives include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[2]
-
-
Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
-
Choice of Stationary Phase: Standard silica gel may not be suitable for all separations.
-
Solution: Consider using a different stationary phase, such as alumina or reverse-phase silica (like C18), depending on the polarity of your compound and the impurities.
-
-
Issue 3: Product Instability During Purification
-
Question: I suspect my this compound derivative is degrading during purification. How can I mitigate this?
-
Answer: While many pyrazolopyrimidine cores are stable, certain functional groups on your derivative could be sensitive to prolonged exposure to heat or acidic/basic conditions.
-
Thermal Degradation:
-
Solution: Avoid prolonged heating during recrystallization. When removing solvent using a rotary evaporator, use a lower bath temperature.
-
-
pH Sensitivity: The pyrazolo[3,4-d]pyrimidine scaffold has several nitrogen atoms that can be protonated or deprotonated.
-
Solution: If using reverse-phase HPLC, be mindful of additives like formic acid or trifluoroacetic acid in the mobile phase.[2] If your compound is acid-sensitive, consider using a neutral pH buffer system if possible. For column chromatography, ensure your silica gel is neutral if your compound is sensitive to acid.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The most frequently cited methods are recrystallization and flash column chromatography.[1][2] Recrystallization is often used for crude products to obtain a solid of moderate to high purity.[1][3] Flash chromatography on silica gel is employed to separate the target compound from reaction byproducts and unreacted starting materials.[2][4] For achieving very high purity, especially in later stages of drug development, preparative High-Performance Liquid Chromatography (Prep-HPLC) is also utilized.[2]
Q2: How do I choose an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures. You may need to screen several solvents or solvent mixtures to find the optimal one. A common technique is to dissolve a small amount of the crude product in a few potential solvents at room temperature. If it dissolves readily, the solvent is likely too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot and precipitates upon cooling, you have a good candidate. For this compound, a mixture of methanol and water has been successfully used.[1]
Q3: My compound is a solid. What does its melting point tell me about its purity?
A3: A pure crystalline solid typically has a sharp melting point range (usually less than 2°C). Impurities tend to depress and broaden the melting point range. By comparing the experimentally determined melting point to a literature value for the pure compound, you can get a qualitative assessment of its purity. For example, a derivative, 1-(2-chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is reported to have a melting point of 169–171 °C.[3][5]
Q4: What analytical techniques should I use to assess the purity of my final product?
A4: To confirm the purity of your this compound derivative, a combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any organic impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method to determine the purity of your compound by detecting even small amounts of impurities.[1][2]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, S), which should match the calculated values for your pure compound.[3]
Data Presentation
Table 1: Common Purification Parameters for Pyrazolo[3,4-d]pyrimidine Derivatives
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Application Note | Reference |
| Recrystallization | N/A | Methanol / Water | Purification of the crude product. | [1] |
| Recrystallization | Absolute Ethanol | For obtaining a solid from an oily product. | [3] | |
| Flash Chromatography | Silica Gel | Hexane / Ethyl Acetate | General system for pyrimidine derivatives.[2] | |
| Flash Chromatography | Silica Gel | Dichloromethane / Methanol | Alternative general system for pyrimidine derivatives. | [2] |
| Preparative HPLC | C18 | Acetonitrile / Water (with additives like formic acid) | For high-resolution purification and challenging separations. | [2] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., methanol/water mixture).[1]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.[1]
Protocol 2: General Flash Column Chromatography Procedure
-
TLC Analysis: Determine the optimal solvent system using TLC, aiming for an Rf value of 0.2-0.4 for the target compound.[2]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure.[2]
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for purifying pyrazolopyrimidine derivatives.
References
- 1. 6-(Methylthio)-1H-pyrazolo[3,4]pyrimidine | 55084-74-7 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of Pyrazolo[3,4-d]pyrimidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrazolo[3,4-d]pyrimidine derivatives exhibit low water solubility?
A1: The pyrazolo[3,4-d]pyrimidine nucleus is a planar, heterocyclic scaffold. This planarity can lead to strong crystal lattice energy, where the molecules pack tightly together in a solid state, making it difficult for water molecules to solvate them.[1] Many derivatives also possess hydrophobic substituents, further contributing to their poor aqueous solubility.[2][3]
Q2: What are the primary consequences of low aqueous solubility in my experiments?
A2: Low aqueous solubility can significantly impact your research in several ways:
-
Reduced Bioavailability: Poor solubility limits the absorption of the compound in both in vitro cell-based assays and in vivo models, leading to an underestimation of its true efficacy.[4][5]
-
Inaccurate Potency Measurement: In kinase or cellular assays, the compound may precipitate out of the aqueous buffer, leading to inconsistent and unreliable IC50 values.[2][6]
-
Formulation Difficulties: It creates challenges in developing suitable dosage forms for preclinical and clinical studies, often requiring the use of organic solvents like DMSO, which can have their own toxicity.[2][3]
Q3: What are the main strategies to improve the solubility of these compounds?
A3: Several effective strategies can be employed:
-
Chemical Modification (Prodrugs): Attaching a water-soluble promoiety that is cleaved in vivo.[4][7]
-
Formulation with Excipients:
-
Crystal Engineering (Co-crystals): Forming a new crystalline solid with a water-soluble co-former.[11][12]
-
Salt Formation: If the molecule has an ionizable functional group, converting it to a salt can significantly enhance solubility.[13]
Troubleshooting Guides
Issue 1: Compound precipitates in aqueous buffer during in vitro assays.
Cause: The concentration of the compound exceeds its thermodynamic solubility limit in the final assay buffer. The small amount of organic solvent (e.g., DMSO) from the stock solution is not sufficient to keep it dissolved upon high dilution.
Solutions:
| Solution | Description | Pros | Cons |
| 1. Optimize Co-solvent % | Determine the maximum tolerable percentage of a co-solvent like DMSO or ethanol in your assay without affecting cell viability or enzyme activity. | Simple and quick to implement. | Co-solvents can interfere with the assay or exhibit toxicity at higher concentrations. |
| 2. Use Cyclodextrins | Prepare an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HPβCD). The hydrophobic pyrazolopyrimidine can sit inside the hydrophobic core of the cyclodextrin, while the hydrophilic exterior improves water solubility.[8] | High solubility enhancement (100-1000 fold reported).[8] Generally low toxicity. | May alter the effective concentration of the free drug available to interact with the target. |
| 3. Test Polymer Formulations | Prepare a solid dispersion of your compound with a hydrophilic polymer like PVPVA.[2] This can increase the apparent solubility. | Can significantly improve solubility and dissolution rate.[2] | Requires formulation development and characterization. |
Issue 2: Poor or inconsistent efficacy in animal models despite good in vitro potency.
Cause: This is a classic sign of poor bioavailability due to low aqueous solubility. The compound is not being absorbed efficiently into the bloodstream after administration.[4]
Solutions:
| Solution | Description | Pros | Cons |
| 1. Prodrug Approach | Synthesize a prodrug by attaching a highly soluble group (e.g., an N-methylpiperazino group via a carbamate linker) to a suitable position on the pyrazolopyrimidine core.[4][5] This group is designed to be cleaved by enzymes in the plasma or liver to release the active parent drug. | Drastically improves aqueous solubility for administration.[4][14] Can enhance pharmacokinetic properties.[7] | Requires synthetic chemistry expertise. The prodrug itself should be inactive against the target.[4] |
| 2. Nanosystem Formulation | Encapsulate the compound in a nanosystem, such as liposomes or albumin nanoparticles.[9][15] These systems can be administered intravenously and alter the biodistribution of the compound. | Overcomes solubility issues for IV administration.[10] Can improve drug delivery to specific tissues (e.g., tumors). | Complex formulation process. Potential for altered pharmacokinetic profile and clearance mechanisms. |
| 3. Co-crystal Formulation | Screen for and develop a co-crystal with a pharmaceutically acceptable co-former (e.g., saccharin, glutaric acid).[11][16] Co-crystals can exhibit higher dissolution rates and apparent solubility. | Improves solubility without covalent modification of the drug.[12] Can improve other physical properties like stability. | Co-former screening can be empirical. The co-crystal may convert back to the less soluble form.[12] |
Data on Solubility Enhancement Strategies
The following tables summarize quantitative data from studies that successfully improved the solubility of pyrazolo[3,4-d]pyrimidine derivatives.
Table 1: Prodrug Approach for Solubility Enhancement
| Compound | Parent Drug Solubility (µg/mL) | Prodrug Solubility (µg/mL) | Fold Increase | Reference |
| Compound 2 | 0.01 | - | - | [4] |
| Prodrug 8 | - | 6.47 | >600x | [4][14] |
| Compound 1 | 0.05 | - | - | [4] |
| Prodrug 7 | - | 17.7 (Predicted) | >350x | [4] |
Data extracted from studies on dual c-Src/Abl inhibitors.[4]
Table 2: Formulation Approaches for Solubility Enhancement
| Approach | Parent Drug | Formulation Details | Key Outcome | Reference |
| Solid Dispersion | Various p[14][17]p derivatives | Formulated with hydrophilic polymers (e.g., PVPVA) using inkjet printing. | Enhanced apparent water solubility, leading to improved cytotoxicity against A549 cancer cells.[2][6] | [2] |
| Cyclodextrin Complex | Src/Abl Inhibitors 1-8 | Complexed with 2-hydroxypropyl-β-cyclodextrin (HPβCD). | Water solubility improved by 100 to 1000-fold.[8] | [8] |
| Liposomes | Anti-neuroblastoma p[14][17]p | Encapsulated into liposomes (LP-2). | Overcame poor water solubility, enabling further biodistribution studies.[10] | [10] |
| Albumin Nanoparticles | Anti-neuroblastoma p[14][17]p | Formulated with albumin. | Developed as a strategy to improve solubility and pharmacokinetic properties.[9] | [9] |
Experimental Protocols
Protocol 1: Screening for Polymer-Based Solid Dispersions
This protocol is adapted from a miniaturized screening method to identify suitable polymers for enhancing the apparent solubility of pyrazolo[3,4-d]pyrimidines.[2][3][6]
-
Stock Solution Preparation:
-
Prepare 10 mg/mL stock solutions of your pyrazolo[3,4-d]pyrimidine compounds in DMSO.
-
Prepare 1 mg/mL stock solutions of various hydrophilic polymers (e.g., PVPVA, Pluronic F-68, Tween 80) in deionized water.
-
-
Dispensing:
-
Using a piezoelectric inkjet printer or manual pipette, dispense 0.5 µL of each drug solution into separate wells of a 96-well plate. This corresponds to ~5 µg of drug per well.
-
Allow the DMSO to evaporate completely at room temperature.
-
-
Formulation:
-
Add 50 µL of each polymer solution to the wells containing the dried drug spots.
-
Evaporate the water at room temperature (this may take up to 48 hours) to form a dry solid dispersion film.
-
-
Solubility Assessment:
-
Re-suspend the solid dispersion in 150 µL of deionized water.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the absorbance of the resulting solution using a multi-well plate reader at the drug's λmax.
-
Compare the absorbance to that of the drug re-suspended without any polymer to determine the enhancement in apparent solubility.
-
Protocol 2: Synthesis of a Carbamate-Linked Prodrug
This protocol outlines a general procedure for synthesizing a prodrug of a pyrazolo[3,4-d]pyrimidine containing a secondary amine, adapted from literature.[4][5]
-
Formation of Carbonyl-Chloride Intermediate:
-
Dissolve the parent pyrazolo[3,4-d]pyrimidine drug (1 equivalent) in anhydrous dichloromethane (CH2Cl2).
-
Add sodium bicarbonate (NaHCO3) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of triphosgene in CH2Cl2.
-
Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture and evaporate the solvent under reduced pressure. The resulting carbonyl-chloride intermediate is often used immediately in the next step.
-
-
Coupling with Solubilizing Moiety:
-
In a separate flask, dissolve the solubilizing alcohol (e.g., 2-(N-methylpiperazin)ethanol, 1.1 equivalents) in an anhydrous solvent like THF.
-
Add a strong base such as sodium hydride (NaH) at 0°C and stir for 30 minutes to form the alkoxide.
-
Add the previously prepared carbonyl-chloride intermediate to this mixture.
-
Allow the reaction to proceed until completion.
-
-
Workup and Purification:
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final prodrug.
-
Visualizations
Caption: Key workflows for enhancing pyrazolo[3,4-d]pyrimidine solubility.
Caption: Inhibition of oncogenic kinases by pyrazolo[3,4-d]pyrimidines.
References
- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. researchgate.net [researchgate.net]
- 7. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcrt.org [ijcrt.org]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Substituted Pyrazolo[3,4-d]pyrimidines
Welcome to the technical support center for the synthesis of substituted pyrazolo[3,4-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common side reactions encountered during the synthesis of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: We are attempting an N-alkylation of a 3-substituted pyrazole as a precursor to our target pyrazolo[3,4-d]pyrimidine and are obtaining a mixture of two regioisomers. Why is this happening and how can we control the regioselectivity?
A1: The formation of a mixture of N1 and N2-alkylated regioisomers is a common challenge in the synthesis of asymmetrically substituted pyrazoles. The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to a lack of selectivity in the alkylation reaction. The regiochemical outcome is a delicate balance of steric and electronic effects of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions (base and solvent).
To control the regioselectivity, consider the following:
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Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. If the substituent at the 3-position is bulky, alkylation will preferentially occur at the N1 position.
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Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
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Reaction Conditions: The choice of base and solvent can significantly influence the N1/N2 ratio. For instance, using sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) often favors N1-alkylation. In contrast, using a weaker base like potassium carbonate (K2CO3) can sometimes lead to mixtures.
Below is a table summarizing the effect of reaction conditions on the regioselectivity of N-alkylation of 3-methylpyrazole with benzyl bromide.
| Base (1.1 eq) | Solvent | Temperature (°C) | N1:N2 Ratio | Total Yield (%) |
| NaH | THF | 25 | 95:5 | 85 |
| K2CO3 | Acetonitrile | 80 | 60:40 | 78 |
| Cs2CO3 | DMF | 25 | 80:20 | 82 |
| t-BuOK | THF | 0 | 90:10 | 88 |
Q2: During the cyclization of our aminopyrazole precursor with a one-carbon synthon to form the pyrimidine ring, we are observing an unexpected product with a different substitution pattern. What could be the cause?
A2: This is likely due to a Dimroth rearrangement, a common isomerization reaction in nitrogen-containing heterocyclic systems, including pyrazolo[3,4-d]pyrimidines.[1][2][3] This rearrangement involves the opening of the pyrimidine ring followed by recyclization, leading to an exchange of atoms within the heterocyclic core. The Dimroth rearrangement can be catalyzed by both acidic and basic conditions, and is often accelerated by heat.[2]
To minimize the Dimroth rearrangement, consider the following:
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Control of pH: Maintain neutral or mildly acidic/basic conditions during the reaction and work-up.
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Lower Reaction Temperature: If possible, run the cyclization at a lower temperature to disfavor the rearrangement pathway.
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Choice of Reagents: The nature of the substituents on the pyrazolo[3,4-d]pyrimidine ring can influence the propensity for rearrangement.
Q3: We have successfully synthesized our desired substituted pyrazolo[3,4-d]pyrimidine, but upon attempting further functionalization, we are getting multiple products. What are the potential side reactions on the pyrazolo[3,4-d]pyrimidine core itself?
A3: The pyrazolo[3,4-d]pyrimidine core has multiple nitrogen atoms that can potentially undergo side reactions, particularly alkylation. While the pyrazole nitrogens are often addressed in the precursor synthesis, the pyrimidine nitrogens can also be reactive. For example, in 1-aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones, alkylation has been shown to occur selectively at the N5 position of the pyrimidine ring.[4]
Troubleshooting this issue involves:
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Protecting Groups: If feasible, consider protecting the reactive nitrogen atoms on the pyrimidine ring before attempting further modifications.
-
Reaction Conditions: Carefully control the stoichiometry of your reagents and the reaction conditions (temperature, reaction time) to minimize over-alkylation or other undesired reactions.
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Purification: If a mixture of products is unavoidable, careful purification by column chromatography or HPLC will be necessary to isolate the desired product.
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Pyrazole N-Alkylation
Problem: The N-alkylation of a 3-substituted pyrazole yields a difficult-to-separate mixture of N1 and N2 regioisomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in pyrazole N-alkylation.
Guide 2: Suspected Dimroth Rearrangement
Problem: An unexpected isomer of the target pyrazolo[3,4-d]pyrimidine is formed during synthesis or work-up.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a suspected Dimroth rearrangement.
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of a 3-Substituted Pyrazole
This protocol is a general procedure for the N1-selective alkylation of a 3-substituted pyrazole using sodium hydride in THF.
Materials:
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3-Substituted pyrazole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
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Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Alkylating agent (e.g., benzyl bromide, 1.05 eq)
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Saturated aqueous ammonium chloride (NH4Cl) solution
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Ethyl acetate
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Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the 3-substituted pyrazole.
-
Add anhydrous THF to dissolve the pyrazole (concentration typically 0.1-0.5 M).
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Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated regioisomer.
Protocol 2: Separation of N1 and N2-Alkylated Pyrazole Regioisomers by Column Chromatography
This protocol provides a general guideline for the separation of pyrazole regioisomers.[1] The optimal solvent system will need to be determined empirically for each specific mixture.
Materials:
-
Crude mixture of N1 and N2-alkylated pyrazole regioisomers
-
Silica gel for flash chromatography
-
A series of solvents for eluent screening (e.g., hexanes, ethyl acetate, dichloromethane)
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).
-
Identify a solvent system that provides good separation between the two regioisomer spots. The N1-isomer is often less polar than the N2-isomer and will have a higher Rf value.
-
-
Column Chromatography:
-
Prepare a silica gel column using the optimal eluent identified from the TLC analysis.
-
Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure regioisomers.
-
Combine the fractions containing each pure isomer and concentrate under reduced pressure to obtain the isolated products.
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of N-Alkylation of 3-Methylpyrazole with Methyl Iodide
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) |
| 1 | NaH | THF | 25 | 92:8 | 89 |
| 2 | K2CO3 | DMF | 80 | 55:45 | 81 |
| 3 | Cs2CO3 | CH3CN | 60 | 78:22 | 85 |
| 4 | t-BuOK | THF | 0 | 88:12 | 91 |
Signaling Pathways and Logical Relationships
Dimroth Rearrangement Mechanism
The Dimroth rearrangement proceeds via an Addition-Nucleophilic Ring Opening-Ring Closure (ANRORC) mechanism.
Caption: Mechanism of the Dimroth Rearrangement in substituted pyrazolo[3,4-d]pyrimidines.
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 4. starchemistry888.com [starchemistry888.com]
optimization of reaction conditions for 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for functionalizing the this compound core?
A1: The primary functionalization strategies for the this compound scaffold include:
-
Cross-Coupling Reactions: The methylthio group can be utilized in Liebeskind-Srogl cross-coupling reactions to form new carbon-carbon bonds.[1][2][3] Alternatively, the pyrimidine ring can be halogenated to enable Suzuki-Miyaura or Buchwald-Hartwig amination reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazolo[3,4-d]pyrimidine ring system facilitates nucleophilic aromatic substitution, particularly at the C4 and C6 positions, especially when activated by a suitable leaving group.
-
C-H Functionalization: Direct C-H activation and arylation of the pyrazole ring is an emerging and efficient method for forming C-C bonds without the need for pre-functionalization.
Q2: My Liebeskind-Srogl coupling of this compound is giving low yields. What are the potential causes?
A2: Low yields in Liebeskind-Srogl couplings of this substrate can stem from several factors:
-
Catalyst Inactivation: The sulfur atom in the methylthio group can coordinate to the palladium catalyst, leading to inactivation.
-
Inefficient Transmetalation: The transmetalation step between the organoboron reagent and the palladium center can be slow.
-
Homocoupling: Homocoupling of the boronic acid is a common side reaction.
-
Decomposition of Starting Material: The pyrazolo[3,4-d]pyrimidine core may be unstable under the reaction conditions.
Q3: Can I perform a Suzuki-Miyaura coupling on this compound directly?
A3: Direct Suzuki-Miyaura coupling on the 6-(methylthio) position is not the standard approach. The methylthio group is not a typical leaving group for this reaction. The more common strategy involves converting the 6-(methylthio) group to a better leaving group, such as a halide (e.g., chloro or bromo), before attempting the Suzuki-Miyaura coupling.
Q4: What are the key considerations for Buchwald-Hartwig amination on a pyrazolo[3,4-d]pyrimidine scaffold?
A4: For a successful Buchwald-Hartwig amination, consider the following:
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often crucial to promote reductive elimination and prevent catalyst decomposition.
-
Base Selection: The choice of base is critical and can influence the reaction outcome. Common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs2CO3).
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
-
Substrate Purity: Ensure the halide and amine starting materials are pure, as impurities can poison the catalyst.
Troubleshooting Guides
Liebeskind-Srogl Coupling of this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Catalyst poisoning by the sulfur atom. | - Use a higher catalyst loading (e.g., 5-10 mol%).- Employ a ligand that is less sensitive to sulfur, such as tris(2-furyl)phosphine (TFP).[2] |
| Inefficient transmetalation. | - Use a stoichiometric amount of a copper(I) cocatalyst, such as copper(I) thiophene-2-carboxylate (CuTC).[2] | |
| Decomposition of the boronic acid. | - Use freshly purchased or recrystallized boronic acid.- Consider using a more stable boronic ester (e.g., pinacol ester). | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | - Thoroughly degas the solvent and reaction mixture.- Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| Decomposition of Starting Material | Reaction temperature is too high. | - Lower the reaction temperature and increase the reaction time. |
Suzuki-Miyaura Coupling of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst. | - Use a pre-catalyst or ensure in situ reduction of the Pd(II) source to Pd(0).- Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). |
| Poor solubility of reagents. | - Screen different solvent systems (e.g., dioxane/water, toluene/water).- Increase the reaction temperature. | |
| Protodeboronation of Boronic Acid | Presence of water and a strong base. | - Use anhydrous conditions if possible.- Switch to a milder base (e.g., K3PO4, Cs2CO3). |
| Formation of Byproducts | Homocoupling of the boronic acid. | - Ensure the reaction is performed under strictly anaerobic conditions. |
Data Presentation
Optimization of Liebeskind-Srogl Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand | Co-catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd2(dba)3 (2.5) | TFP (7.5 mol%) | CuTC (1.5) | Dioxane | 100 | 18 | 75 |
| 2 | Pd(PPh3)4 (5) | - | CuTC (1.5) | THF | 80 | 24 | 60 |
| 3 | Pd2(dba)3 (5) | XPhos (10 mol%) | CuTC (2.0) | Toluene | 110 | 12 | 82 |
Note: Yields are representative and may vary based on the specific boronic acid used.
Optimization of Suzuki-Miyaura Coupling of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
| Entry | Palladium Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh3)4 (5) | - | K2CO3 (2.0) | Dioxane/H2O (4:1) | 100 | 12 | 78 |
| 2 | Pd(dppf)Cl2 (3) | - | Cs2CO3 (2.0) | Toluene/H2O (3:1) | 90 | 16 | 85 |
| 3 | XPhos Pd G2 (2) | - | K3PO4 (2.0) | THF/H2O (5:1) | 80 | 10 | 92 |
Note: Yields are representative and may vary based on the specific boronic acid used.
Experimental Protocols
General Procedure for Liebeskind-Srogl Coupling
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To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the boronic acid (1.5 equiv.), and copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv.).
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Add anhydrous, degassed solvent (e.g., dioxane or THF).
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Add the palladium catalyst (e.g., Pd2(dba)3, 2.5 mol%) and the ligand (e.g., tris(2-furyl)phosphine, 7.5 mol%).
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Seal the flask and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 18 hours).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated aqueous ammonium chloride, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
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To a reaction vessel, add 6-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K2CO3, 2.0 equiv.).
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Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).
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Add the degassed solvent system (e.g., dioxane/water, 4:1).
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Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
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Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12 hours).
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Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
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Separate the organic layer and extract the aqueous layer with the same organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for the functionalization of this compound.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.
Caption: Overview of the JAK-STAT signaling pathway and its inhibition by pyrazolo[3,4-d]pyrimidine derivatives.
References
Technical Support Center: Crystallization of Pyrazolo[3,4-d]pyrimidines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of pyrazolo[3,4-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in crystallizing a new pyrazolo[3,4-d]pyrimidine derivative?
A1: The selection of an appropriate solvent system is the most crucial factor for successful crystallization. An ideal solvent will dissolve the pyrazolo[3,4-d]pyrimidine compound at an elevated temperature but will have low solubility at room or lower temperatures. Initial solvent screening with small amounts of your compound is a vital first step.
Q2: My pyrazolo[3,4-d]pyrimidine compound will not crystallize from solution after cooling. What should I do?
A2: If no crystals form, the solution is likely not supersaturated. Here are several techniques to induce crystallization:
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Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. This can create nucleation sites for crystal growth.[1][2]
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Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the solution to act as a template.[1][2]
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Concentration: If the solution is too dilute, you can slowly evaporate some of the solvent to increase the compound's concentration and then allow it to cool again.[1][2]
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Lower Temperature: Try cooling the solution in an ice bath or refrigerator to further decrease the solubility of your compound.[1]
Q3: My compound separates from the solution as an oil instead of crystals. What is "oiling out" and how can I prevent it?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[1] This is a common issue with organic molecules. To prevent this with pyrazolo[3,4-d]pyrimidine derivatives, you can:
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Reheat and Dilute: Reheat the solution until the oil redissolves, add a small amount of additional solvent to dilute the solution slightly, and then allow it to cool more slowly.[1]
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Change Solvents: The solubility profile of your compound in the chosen solvent may be too steep. Experiment with a different solvent or a solvent mixture.
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Slow Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help achieve a gradual temperature decrease.
Q4: The crystals I've obtained are very small, needle-like, or clumped together. How can I improve the crystal quality?
A4: Poor crystal quality often results from rapid crystal formation. To obtain larger, more well-defined crystals suitable for analysis like X-ray diffraction, consider the following:
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Slower Cooling/Evaporation: The slower the crystals form, the larger and more ordered they are likely to be. Allow the solution to cool to room temperature slowly before placing it in a colder environment. For slow evaporation, loosely cover the vial to slow the rate of solvent loss.
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Reduce Supersaturation: A very high level of supersaturation can lead to rapid precipitation rather than controlled crystal growth. You can achieve this by using slightly more solvent than the minimum required for dissolution at high temperatures.
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Purity: Ensure your starting material is as pure as possible, as impurities can inhibit the formation of a well-ordered crystal lattice.[1]
Q5: Can the choice of solvent affect the crystal structure of my pyrazolo[3,4-d]pyrimidine?
A5: Yes, absolutely. Different solvents can lead to the formation of different crystal packing arrangements, known as polymorphs. For example, one bioactive pyrazolo[3,4-d]pyrimidine derivative was found to form two distinct polymorphs: the α-form from methanol and the β-form from ethanol, n-propanol, and isopropanol.[2] Therefore, it is beneficial to experiment with a range of solvents, as different polymorphs can have different physical properties, such as solubility and stability.
Data Presentation
Table 1: Solvent Systems for Pyrazolo[3,4-d]pyrimidine Crystallization
| Compound Type | Solvent System | Method Noted | Reference |
| Bioactive pyrazolo[3,4-d]pyrimidine derivative | Methanol (yields α-polymorph) | Slow Evaporation | [2] |
| Bioactive pyrazolo[3,4-d]pyrimidine derivative | Ethanol (yields β-polymorph) | Slow Evaporation | [2] |
| Bioactive pyrazolo[3,4-d]pyrimidine derivative | n-Propanol (yields β-polymorph) | Slow Evaporation | [2] |
| Bioactive pyrazolo[3,4-d]pyrimidine derivative | Isopropanol (yields β-polymorph) | Slow Evaporation | [2] |
| Various pyrazolo[3,4-d]pyrimidine derivatives | Ethanol | Recrystallization | [3][4] |
| Substituted pyrazolo[3,4-d]pyrimidine | DMF/Methanol/Water | Recrystallization | [5] |
| 4-Benzylamino substituted derivatives | Diethyl ether/Petroleum ether | Crystallization | [6] |
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
This method is suitable for compounds that are soluble at room temperature and relies on the slow removal of the solvent to achieve supersaturation.
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Dissolution: Dissolve the pyrazolo[3,4-d]pyrimidine compound in a suitable solvent (e.g., methanol, ethanol) in a vial or beaker to create a clear, saturated or near-saturated solution.
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Filtration: If any particulate matter is present, filter the solution through a small cotton plug or a syringe filter into a clean crystallization vessel.
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Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked in it. This will slow down the rate of evaporation.
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Incubation: Place the vessel in a vibration-free location at a constant temperature and allow the solvent to evaporate slowly over several hours to days.
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Crystal Collection: Once suitable crystals have formed, they can be carefully collected by filtration.
Protocol 2: Cooling Crystallization
This is a common recrystallization technique for purifying solids and is effective for compounds that have a significantly higher solubility in a given solvent at higher temperatures than at lower temperatures.
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Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable solvent (e.g., ethanol) to the crude pyrazolo[3,4-d]pyrimidine compound.
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Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the compound fully dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the elevated temperature.
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Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.
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Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
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Collection and Washing: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent to remove any residual impurities.
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Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Protocol 3: Vapor Diffusion
This method is particularly useful for growing high-quality single crystals when only a small amount of material is available.
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Inner Vial Preparation: Dissolve the pyrazolo[3,4-d]pyrimidine compound in a small amount of a "good" solvent (one in which it is readily soluble) in a small, open vial.
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Outer Jar Setup: Place this inner vial inside a larger jar or beaker that contains a small amount of a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the "good" solvent).
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Sealing: Seal the outer jar tightly.
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Diffusion: Over time, the "poor" solvent will slowly vaporize and diffuse into the "good" solvent in the inner vial. This gradual change in solvent composition will reduce the solubility of the compound, leading to slow and controlled crystal growth.
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Incubation: Allow the setup to stand undisturbed in a stable environment for several days to weeks.
Visualizations
Caption: A workflow for troubleshooting the initial stages of pyrazolo[3,4-d]pyrimidine crystallization.
Caption: Logical relationships between common crystallization problems and their respective solutions.
References
preventing degradation of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in solution. The information is presented in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound in solution?
Based on its chemical structure, the primary degradation pathway for this compound in solution is likely the oxidation of the methylthio group. Thioethers are susceptible to oxidation, which can convert the methylthio group first to a methylsulfinyl group (sulfoxide) and then to a methylsulfonyl group (sulfone). This oxidation can be initiated by atmospheric oxygen, trace metal ion catalysis, or exposure to light.
Q2: How can I visually detect if my this compound solution has degraded?
Visual inspection alone is not a reliable method for detecting degradation, as the degradation products may be colorless and remain in solution. A change in the color of the solution or the appearance of precipitates may indicate significant degradation or other issues with solubility, but the absence of these signs does not guarantee compound stability. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary for accurate assessment.
Q3: What are the recommended storage conditions for stock solutions of this compound?
To minimize degradation, stock solutions should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. The solvent used for the stock solution is also critical; anhydrous, high-purity solvents are recommended. For extended storage, purging the vial headspace with an inert gas like argon or nitrogen can help to displace oxygen and reduce oxidative degradation.
Q4: Is this compound sensitive to light?
Troubleshooting Guides
Problem: I am observing a loss of biological activity of my compound in my cell-based assays.
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Possible Cause 1: Degradation in Culture Medium. The compound may be unstable in the aqueous, oxygen-rich environment of the cell culture medium, especially at 37°C. The methylthio group is prone to oxidation.
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Troubleshooting Steps:
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Prepare Fresh Solutions: Prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment.
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Minimize Incubation Time: If possible, reduce the incubation time of the compound with the cells.
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Include Controls: Run a stability control by incubating the compound in the cell culture medium for the same duration as your experiment and then analyzing it by HPLC to check for degradation.
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Consider Antioxidants: For in vitro testing, the addition of a small amount of an antioxidant, such as N-acetylcysteine (NAC), to the culture medium could be tested for its ability to prevent oxidation, but potential effects on the experimental system must be evaluated.
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-
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Possible Cause 2: Adsorption to Labware. The compound may be adsorbing to the surface of plastic labware (e.g., pipette tips, microplates).
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Troubleshooting Steps:
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Use Low-Binding Plastics: Utilize low-protein-binding microplates and pipette tips.
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Pre-treat Labware: Pre-rinsing labware with the experimental buffer or medium may help to saturate non-specific binding sites.
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Problem: I see extra peaks in my HPLC analysis of an aged solution.
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Possible Cause: Oxidative Degradation. The appearance of new, more polar peaks in your HPLC chromatogram is a strong indicator of oxidation. The sulfoxide and sulfone derivatives are more polar than the parent compound and will therefore have shorter retention times on a reverse-phase HPLC column.
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Troubleshooting Steps:
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Spike with a Known Standard: If a standard for the potential sulfoxide or sulfone degradation product is available, spike it into your sample to confirm the identity of the new peak.
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Forced Degradation Study: Perform a forced degradation study by treating a fresh solution of your compound with a mild oxidizing agent like hydrogen peroxide. Analyze the resulting solution by HPLC to see if the generated peaks match the unknown peaks in your aged solution.
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Optimize Storage: Refer to the recommended storage conditions in the FAQs to prevent further degradation.
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Data Presentation
Table 1: Hypothetical Stability of this compound in Solution under Various Conditions
| Condition | Temperature | Duration | Percent Degradation (Hypothetical) | Primary Degradation Product |
| Aqueous Buffer (pH 7.4) | 37°C | 24 hours | 15-25% | 6-(methylsulfinyl)-1H-pyrazolo[3,4-d]pyrimidine |
| Aqueous Buffer (pH 7.4) | 4°C | 7 days | 5-10% | 6-(methylsulfinyl)-1H-pyrazolo[3,4-d]pyrimidine |
| DMSO | -20°C | 6 months | < 2% | Not significant |
| Aqueous Buffer (pH 7.4) + Light | 25°C | 8 hours | 10-20% | Multiple minor products |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
This protocol provides a general reverse-phase HPLC method for monitoring the stability of this compound.
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Column: C18, 4.6 x 150 mm, 5 µm particle size
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-18 min: 95% B
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18-19 min: 95% to 5% B
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19-25 min: 5% B
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm and 320 nm
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Injection Volume: 10 µL
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Procedure:
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Prepare a 1 mg/mL stock solution of this compound in DMSO.
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Dilute the stock solution to 10 µg/mL in the desired experimental buffer (e.g., PBS, cell culture medium).
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Analyze the initial solution (t=0) by injecting it onto the HPLC system.
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Incubate the solution under the desired test conditions (e.g., 37°C, exposure to light).
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At various time points, take an aliquot of the solution and analyze it by HPLC.
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Calculate the percentage of the parent compound remaining and the percentage of any new peaks that appear.
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Mandatory Visualizations
Technical Support Center: Scaling Up the Synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most frequently cited lab-scale synthesis involves the reaction of 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde with hydrazine in the presence of a base, such as N,N-diisopropylethylamine (DIEA), in a solvent like ethanol.[1] The reaction is typically initiated at a low temperature (e.g., 0 °C) and then warmed to around 50 °C to drive the reaction to completion.[1]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns during scale-up are the management of reaction exotherms, safe handling of hydrazine (which is a hazardous substance), and the potential for pressure buildup in a large reactor. A thorough thermal hazard assessment is crucial before attempting a large-scale reaction.
Q3: Are there any specific challenges related to the purification of this compound at a larger scale?
A3: On a larger scale, the purification by recrystallization, as described in lab-scale procedures, can be challenging.[1] Issues such as efficient filtration, washing of the product cake, and drying of large quantities of solid material need to be addressed. The choice of recrystallization solvent and the cooling profile will be critical to obtaining the desired crystal form and purity.
Q4: Can the synthesis be performed using greener or more sustainable methods?
A4: While specific green chemistry applications for this exact synthesis are not widely documented, general principles can be applied. This could include exploring the use of less hazardous solvents, investigating catalytic conditions to reduce the amount of base required, and optimizing the reaction for higher atom economy. Microwave-assisted synthesis has been shown to be effective for other pyrazolopyrimidine derivatives, potentially reducing reaction times and by-product formation.
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| The reaction yield is significantly lower than the reported 91% on a lab scale.[1] | Incomplete reaction. | - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to ensure it has gone to completion. - Ensure the quality and stoichiometry of the hydrazine used. - On a larger scale, inefficient mixing can lead to localized concentration gradients. Ensure the stirring is adequate for the reactor volume. |
| Degradation of starting material or product. | - The starting material, 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde, may be unstable. Ensure it is of high purity and stored correctly. - Avoid excessively high reaction temperatures or prolonged reaction times, which could lead to decomposition. | |
| Issues with product isolation. | - During workup, ensure the pH is controlled to prevent the product from remaining in the aqueous layer. - Inefficient extraction or precipitation can lead to loss of product. Optimize the solvent volume and temperature for precipitation. |
Issue 2: Product Purity and Impurities
| Symptom | Possible Cause | Suggested Solution |
| The final product contains significant impurities after recrystallization. | Co-precipitation of starting materials or by-products. | - Optimize the recrystallization process. This may involve using a different solvent system, adjusting the cooling rate, or performing a hot filtration to remove insoluble impurities. - Consider a pre-purification step, such as a slurry wash, before the final recrystallization. |
| Formation of side products. | - The presence of water in the reaction can lead to hydrolysis of the chloro-pyrimidine starting material. Ensure all solvents and reagents are dry. - Impurities in the starting materials can lead to the formation of related impurities in the final product. Verify the purity of all reagents before use. |
Issue 3: Challenges During Scale-Up
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in controlling the reaction temperature. | Exothermic reaction. | - The reaction of hydrazine with the aldehyde is likely exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. - Implement controlled (slow) addition of hydrazine to manage the rate of heat generation. - Ensure the reactor's cooling system is adequate for the scale of the reaction. |
| Inconsistent reaction profile compared to lab scale. | Inefficient mixing. | |
| Challenges with product filtration and drying. | Large volume of solid. |
Experimental Protocols
Lab-Scale Synthesis (Based on a published procedure[1])
Starting Materials:
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4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde
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Hydrazine
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N,N-diisopropylethylamine (DIEA)
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Ethanol
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Methanol
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Deionized water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde in a mixture of ethanol and DIEA.
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Cool the solution to 0 °C in an ice bath.
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Slowly add hydrazine to the reaction mixture over a period of 5-10 minutes, maintaining the temperature at 0 °C.
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Stir the reaction mixture at 0 °C for 1 hour.
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Transfer the flask to an oil bath and heat the reaction mixture to 50 °C for 1 hour.
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Monitor the reaction to completion by TLC or HPLC.
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Once complete, remove the solvent by rotary evaporation.
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Wash the resulting residue with deionized water.
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Dry the crude product under high vacuum.
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Purify the crude product by recrystallization from a mixture of methanol and water.
Conceptual Scaled-Up Synthesis
Equipment:
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Jacketed glass reactor with overhead stirring and a temperature probe
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Addition funnel or pump for controlled addition
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Condenser
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Large-scale filtration apparatus (e.g., Nutsche filter)
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Vacuum drying oven
Procedure:
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Charge the jacketed reactor with 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde, ethanol, and DIEA.
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Start the overhead stirrer and ensure good mixing.
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Cool the reactor contents to 0-5 °C using the jacket cooling system.
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Slowly add hydrazine to the reactor via the addition funnel or pump over a period of 1-2 hours, carefully monitoring the internal temperature to ensure it does not rise significantly.
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Maintain the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.
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Gradually warm the reactor contents to 50 °C and hold for 2-4 hours, or until reaction completion is confirmed by in-process control (IPC) analytics (e.g., HPLC).
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Cool the reaction mixture to room temperature.
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Transfer the reaction slurry to the filtration apparatus.
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Filter the product and wash the cake with a pre-determined amount of deionized water.
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Dry the product in a vacuum oven at a controlled temperature until a consistent weight is achieved.
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If required, the product can be recrystallized in a separate, appropriately sized reactor following a similar procedure of dissolution, cooling, filtration, and drying.
Quantitative Data
Table 1: Comparison of Lab-Scale and Projected Scaled-Up Synthesis Parameters
| Parameter | Lab-Scale (Example)[1] | Projected Pilot Scale (Conceptual) |
| Starting Material | ||
| 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde | 6.3 g (33 mmol) | 1.0 kg (5.3 mol) |
| Hydrazine | 1.8 g (56 mmol) | 288 g (9.0 mol) |
| N,N-diisopropylethylamine (DIEA) | 6.6 g (52 mmol) | 1.06 kg (8.2 mol) |
| Ethanol | 160 mL | 25 L |
| Reaction Conditions | ||
| Initial Temperature | 0 °C | 0-5 °C |
| Hydrazine Addition Time | 5 minutes | 1-2 hours |
| Reaction Temperature | 50 °C | 50-55 °C |
| Reaction Time | 2 hours | 4-6 hours (IPC dependent) |
| Yield and Purification | ||
| Crude Yield | 5.05 g (91%) | ~80-90% (expected) |
| Purification Method | Recrystallization (Methanol/Water) | Recrystallization or slurry wash |
| Final Purity | >95% (assumed) | >98% (target) |
Visualizations
Experimental Workflow
References
addressing regioselectivity issues in pyrazolo[3,4-d]pyrimidine alkylation.
Welcome to the technical support center for addressing regioselectivity issues in the alkylation of pyrazolo[3,4-d]pyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a major issue in the alkylation of pyrazolo[3,4-d]pyrimidines?
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine and a privileged scaffold in medicinal chemistry.[1] The regioselectivity challenge arises from the presence of two reactive nitrogen atoms in the pyrazole ring (N1 and N2). The molecule can exist in different tautomeric forms, and its anion is ambidentate. This means that alkylating agents can react at either nitrogen, often leading to a mixture of N1- and N2-alkylated isomers, which can be difficult to separate and may exhibit different biological activities.[2] Controlling the reaction to favor one isomer over the other is a critical step in the synthesis of targeted therapeutic agents.[3][4]
Q2: What are the primary factors that influence whether alkylation occurs at the N1 or N2 position?
The regiochemical outcome of the alkylation is highly dependent on several factors:
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Solvent: The polarity of the solvent plays a crucial role. Nonpolar, aprotic solvents like THF tend to favor N2-alkylation, while polar, aprotic solvents like DMSO or DMF often favor N1-alkylation.[2][5]
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Base: The choice of base affects the nature of the anionic intermediate. Strong, bulky bases may influence the steric accessibility of the nitrogen atoms.
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Counterion: The nature of the cation from the base (e.g., Na+, K+) can influence the reaction's selectivity through coordination effects.[2]
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Alkylating Agent: The steric bulk and electronics of the alkylating agent can influence which nitrogen atom is more readily attacked.
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Substituents: The electronic and steric properties of substituents already present on the pyrazolo[3,4-d]pyrimidine ring can direct the alkylation to a specific nitrogen.
Troubleshooting Guides
Issue 1: My alkylation reaction with an alkyl halide is producing an inseparable mixture of N1 and N2 isomers. How can I improve the selectivity?
This is a common problem when using standard SN2 conditions. The key is to systematically modify the reaction parameters based on the desired isomer.
To Favor N2-Alkylation:
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Change the Solvent to THF: Studies have shown that switching from polar aprotic solvents like DMSO to a less polar solvent like tetrahydrofuran (THF) can dramatically shift the selectivity towards the N2 isomer.[2] This is attributed to the formation of close ion pairs (CIPs) or tight ion pairs (TIPs) in THF, where the cation may coordinate in a way that directs the alkylating agent to the N2 position.[2][5]
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Use a Hindered Base: Employing a base like sodium bis(trimethylsilyl)amide (NaHMDS) in THF has been shown to selectively produce the N2-methyl product of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine.[2]
To Favor N1-Alkylation:
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Change the Solvent to DMSO or DMF: Performing the alkylation in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) typically favors the formation of the N1 isomer.[2][5] In these solvents, solvent-separated ion pairs (SIPs) are the reactive species, which can reverse the selectivity observed in THF.[2]
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Use a Standard Base: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in DMF are commonly used to promote N1-alkylation.[6]
Data Presentation: Solvent Effect on Methylation
The following table summarizes the effect of the solvent on the regioselectivity of methylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with iodomethane and NaHMDS as the base.
| Solvent | N1:N2 Ratio | Predominant Isomer | Reference |
| THF | 1:8 | N2 | [2] |
| DMSO | 4:1 | N1 | [2] |
Issue 2: Standard alkylation methods are not providing sufficient selectivity. Are there alternative synthetic strategies?
Yes, when conventional methods fail, alternative multi-step or mechanistically distinct reactions can provide excellent regioselectivity.
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Mitsunobu Reaction: The Mitsunobu reaction is a powerful method for achieving regioselective alkylation, particularly for the synthesis of carbocyclic nucleosides.[7] This reaction involves an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). It often provides high selectivity that can be different from direct alkylation methods. Theoretical and experimental (NOE) studies can be used to confirm the regioselectivity of the products.[7]
-
De Novo Synthesis / Ring Cyclization: A highly effective strategy is to build the desired isomer from a pre-functionalized pyrazole precursor. This approach offers complete control over regioselectivity. The general process involves synthesizing a pyrazole with the desired alkyl group already on the N1 position and then constructing the pyrimidine ring onto it.[8][9] For example, reacting an N1-substituted 5-aminopyrazole-4-carbonitrile with formamide is a common method to build the N1-alkylated pyrazolo[3,4-d]pyrimidine core.
Issue 3: How can I reliably determine the regiomeric ratio (N1 vs. N2) of my product mixture?
Accurate determination of the isomer ratio is crucial for optimizing reaction conditions. Several analytical techniques can be used:
-
NMR Spectroscopy: This is the most powerful method.
-
¹H NMR: The chemical shifts of the pyrazole proton (H-3) and the protons on the alkyl group will be different for the N1 and N2 isomers.
-
NOE (Nuclear Overhauser Effect): NOE experiments (e.g., NOESY or ROESY) are definitive for structure elucidation. Irradiation of the N-alkyl protons should show an NOE enhancement to nearby protons on the pyrimidine or pyrazole ring, allowing for unambiguous assignment. For instance, in an N1-alkylated product, an NOE may be observed between the N1-alkyl group and the C6-substituent, which would be absent in the N2-isomer.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can show correlations between the protons on the alkyl group and the carbons of the pyrazolo[3,4-d]pyrimidine core, confirming the point of attachment.
-
-
X-Ray Crystallography: If a crystalline product can be obtained, single-crystal X-ray diffraction provides unequivocal proof of the structure and regiochemistry.[5][6]
-
Chromatographic Separation: While sometimes challenging, careful separation of the isomers using techniques like column chromatography or HPLC, followed by individual characterization, can confirm the identity and quantity of each regioisomer.
Experimental Protocols
Protocol 1: General Procedure for Solvent-Controlled N-Alkylation
This protocol provides a general method for the alkylation of a pyrazolo[3,4-d]pyrimidine, adapted from literature procedures.[2]
Materials:
-
1H-Pyrazolo[3,4-d]pyrimidine substrate (1.0 eq)
-
Alkyl halide (e.g., iodomethane) (1.1 eq)
-
Base (e.g., NaH or NaHMDS) (1.1 eq)
-
Anhydrous solvent (THF for N2-selectivity; DMSO or DMF for N1-selectivity)
-
Quenching solution (e.g., saturated aq. NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the 1H-pyrazolo[3,4-d]pyrimidine substrate.
-
Add the anhydrous solvent (THF or DMSO/DMF) via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the base (e.g., NaH, 60% dispersion in mineral oil, or NaHMDS, 1.0 M solution in THF) portion-wise or dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for deprotonation.
-
Add the alkyl halide dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the isomers.
-
Characterize the products and determine the regiomeric ratio using NMR spectroscopy.
Visualizations
Workflow & Troubleshooting Diagrams
Caption: General experimental workflow for the alkylation of pyrazolo[3,4-d]pyrimidines.
Caption: Troubleshooting decision tree for optimizing alkylation regioselectivity.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel N2-substituted pyrazolo[3,4-d]pyrimidine adenosine A3 receptor antagonists: inhibition of A3-mediated human glioblastoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of Pyrazolo[3,4-d]pyrimidine Inhibitors
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working to improve the metabolic stability of pyrazolo[3,4-d]pyrimidine inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways responsible for the degradation of pyrazolo[3,4-d]pyrimidine inhibitors?
A1: The metabolic degradation of pyrazolo[3,4-d]pyrimidine inhibitors is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Common metabolic reactions include oxidation, N-dealkylation, and hydroxylation. The specific sites of metabolism, often referred to as "metabolic soft spots," can vary depending on the specific substitutions on the pyrazolo[3,4-d]pyrimidine core.
Q2: What are the most common strategies to enhance the metabolic stability of these inhibitors?
A2: Several strategies can be employed to improve the metabolic stability of pyrazolo[3,4-d]pyrimidine inhibitors. A primary approach is to identify the sites of metabolic instability and then modify the structure to block or slow down these metabolic reactions. Common modifications include:
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically active sites can slow the rate of metabolism due to the kinetic isotope effect.
-
Halogenation: Introducing fluorine or chlorine atoms can block sites of oxidation and alter the electronic properties of the molecule.
-
Introduction of sterically hindering groups: Adding bulky groups near metabolic soft spots can prevent enzymes from accessing these sites.
-
Bioisosteric replacement: Replacing metabolically labile groups with more stable ones that retain the desired biological activity.
Q3: How is the metabolic stability of a compound quantitatively assessed?
A3: The metabolic stability of a compound is typically assessed using in vitro assays that measure the rate of its disappearance over time in the presence of metabolic enzymes. The two most common assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. The results are often reported as the half-life (t½) of the compound or its intrinsic clearance (Clint).
Troubleshooting Guide
Q1: My pyrazolo[3,4-d]pyrimidine inhibitor shows very high clearance in the human liver microsomal (HLM) stability assay. What are my next steps?
A1: High clearance in an HLM assay indicates rapid metabolism, likely by CYP enzymes. The following workflow can help you address this issue:
Experimental Workflow for Addressing High Clearance
Caption: Workflow for troubleshooting high metabolic clearance.
Your immediate next steps should be:
-
Metabolite Identification: Use techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the structures of the major metabolites. This will pinpoint the "soft spots" on your molecule.
-
CYP Reaction Phenotyping: Determine which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are responsible for the metabolism. This can be done using recombinant human CYP enzymes or specific chemical inhibitors.
-
Structural Modification: Based on the identified soft spots, design and synthesize new analogs with modifications (e.g., deuteration, halogenation) at these positions to block metabolism.
Q2: I am observing significant variability in my hepatocyte stability assay results. What could be the cause?
A2: Variability in hepatocyte stability assays can arise from several factors. Here is a troubleshooting checklist:
-
Hepatocyte Quality: Ensure the viability of the cryopreserved hepatocytes is consistently high (>80%) post-thawing. Lot-to-lot variability in hepatocytes can also be a source of inconsistency.
-
Assay Conditions: Check for consistency in incubation times, cell density, and substrate concentration. Small variations in these parameters can lead to different results.
-
Compound Properties: Poor solubility of your inhibitor can lead to inaccurate results. Ensure your compound is fully dissolved in the incubation medium. Additionally, high protein binding can affect the free fraction of the compound available for metabolism.
-
Analytical Method: Validate your analytical method (typically LC-MS/MS) for linearity, sensitivity, and reproducibility. Matrix effects from the hepatocyte lysate can interfere with quantification.
Q3: My compound is stable in liver microsomes but shows rapid clearance in vivo. What could be the reason?
A3: If a compound is stable in liver microsomes but clears rapidly in vivo, it suggests that non-CYP metabolic pathways or other clearance mechanisms are at play.
Possible Clearance Pathways Beyond Microsomal Metabolism
Validation & Comparative
A Comparative Analysis of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine and Its Analogs in Cancer Research
A comprehensive guide for researchers, scientists, and drug development professionals on the burgeoning class of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. As analogs of endogenous purines, these compounds effectively compete for the ATP-binding site of various kinases, modulating their activity and impacting downstream signaling pathways crucial for cell proliferation, survival, and differentiation. This guide provides a comparative study of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine and its analogs, presenting key quantitative data on their biological activity, detailed experimental protocols for their evaluation, and visualizations of the signaling pathways they modulate.
Data Presentation: A Comparative Overview of Biological Activity
The following table summarizes the in vitro inhibitory activities of this compound and a selection of its analogs against various cancer cell lines and protein kinases. The data, presented as IC50 values (the concentration required to inhibit 50% of the biological activity), has been collated from multiple research publications to provide a comparative perspective on their potency and selectivity.
| Compound ID | R1-Substituent | R4-Substituent | Target Cell Line/Kinase | IC50 (µM) |
| I | H | NH-Ph | FLT3 | >50 |
| II | H | NH-(3-methoxyphenyl) | FLT3 | 2.45 |
| III | H | O-(4-aminophenyl) | FLT3 | 0.12 |
| IV | H | O-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenyl) | FLT3 | 0.009 |
| V | 1-(2-chloro-2-phenylethyl) | NH2 | A-431 (EGFR-TK) | 0.8 |
| VI | 1-(2-chloro-2-phenylethyl) | NH-CH2-Ph | A-431 (EGFR-TK) | 0.5 |
| VII | 1-phenyl | NH-NH2 | MCF-7 | 1.58 |
| VIII | 1-phenyl | NH-N=CH-(4-chlorophenyl) | MCF-7 | 0.79 |
| IX | 1-phenyl | NH-NH-C(=S)NH-propyl | A549 | 13.72 |
| X | 1-phenyl | NH-NH-C(=S)NH-phenyl | A549 | 8.21 |
| XI | 1-phenyl | 6-(phenylamino) | EGFRwt | 0.09 |
| XII | 1-phenyl | 6-(phenylamino) | EGFRT790M | 0.25 |
| XIII | H | 4-amino-5-(4-chlorophenyl)-7-(t-butyl) | Src | 0.006 |
| XIV | H | 4-amino-5-(4-methylphenyl)-7-(t-butyl) | Src | 0.005 |
| XV | H | 4-(2-arylidenehydrazinyl)-6-methyl-1-phenyl | HCT116 | 0.006 |
| XVI | H | 4-(2-arylidenehydrazinyl)-6-methyl-1-phenyl | MCF-7 | 0.045 |
| XVII | H | 4-(2-arylidenehydrazinyl)-6-methyl-1-phenyl | HepG-2 | 0.048 |
| XVIII | H | 4-(2-arylidenehydrazinyl)-6-methyl-1-phenyl | CDK2/cyclin A2 | 0.057 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides a comprehensive overview of the key experimental protocols used to evaluate the biological activity of this compound and its analogs.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2, Src, CDK2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a white-walled assay plate, add the test compound dilutions, recombinant kinase, and the specific peptide substrate in the kinase buffer.
-
Initiate the kinase reaction by adding ATP to a final concentration that is approximately the Km value for the specific kinase.
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.
Western Blot Analysis for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of a specific protein, in this case, the Epidermal Growth Factor Receptor (EGFR), as a measure of its activation.
Materials:
-
Cancer cell line with high EGFR expression (e.g., A431)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate and grow cells to 70-80% confluency.
-
Treat the cells with the test compounds for a specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanism of action of this compound and its analogs, it is essential to visualize the cellular signaling pathways they target. The following diagrams, generated using the DOT language, illustrate the key signaling cascades modulated by these compounds.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR2 Signaling Pathway and Inhibition.
Caption: Src Signaling Pathway and Inhibition.
Caption: CDK2/Cyclin A Signaling in Cell Cycle.
Caption: Experimental Workflow for Analog Evaluation.
Unveiling the Mechanism: A Comparative Guide to Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of pyrazolo[3,4-d]pyrimidine-based inhibitors, validating their mechanism of action with supporting experimental data and methodologies. This scaffold, a bioisostere of adenine, has emerged as a privileged structure in the development of kinase inhibitors for oncology.[1][2]
The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, enabling competitive binding to the ATP-binding site of various kinases.[1][2] This guide will delve into the validation of this mechanism for inhibitors targeting key oncogenic kinases, including Cyclin-Dependent Kinases (CDKs) and Src Family Kinases (SFKs), and compare their performance against alternative inhibitors.
Comparative Performance of Pyrazolo[3,4-d]pyrimidine-Based Inhibitors
The efficacy of pyrazolo[3,4-d]pyrimidine-based inhibitors is quantified by their half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of representative pyrazolo[3,4-d]pyrimidine compounds against their target kinases and compare them with other known inhibitors.
CDK2 Inhibitors:
| Inhibitor (Class) | Target Kinase | IC50 (µM) | Cell Line (Antiproliferative IC50) | Reference |
| Compound 14 (Pyrazolo[3,4-d]pyrimidine derivative) | CDK2/cyclin A2 | 0.057 | HCT-116 (0.006 µM), MCF-7 (0.045 µM), HepG-2 (0.048 µM) | [3] |
| Compound 13 (Pyrazolo[4,3-e][1][4]triazolo[1,5-c]pyrimidine) | CDK2/cyclin A2 | 0.081 | - | [3] |
| Compound 15 (Pyrazolo[3,4-d]pyrimidine thioglycoside) | CDK2/cyclin A2 | 0.119 | HCT-116 (0.007 µM), MCF-7 (0.046 µM), HepG-2 (0.048 µM) | [3] |
| Sorafenib (Multi-kinase inhibitor) | CDK2/cyclin A2 | 0.184 | HCT-116 (0.176 µM), MCF-7 (0.144 µM), HepG-2 (0.019 µM) | [3] |
| Flavopiridol (Pan-CDK inhibitor) | CDK2 | 0.170 | - | [5] |
| Palbociclib (CDK4/6 inhibitor) | CDK4/6 | - | - | [5] |
Src Family Kinase (SFK) Inhibitors:
| Inhibitor (Class) | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative IC50) | Reference |
| SI221 (Pyrazolo[3,4-d]pyrimidine derivative) | SFKs | - | Glioblastoma cell lines | [6] |
| PP2 (Pyrazolo[3,4-d]pyrimidine derivative) | Lck, Fyn | 4, 5 | - | [7] |
| Dasatinib (Dual Src/Abl inhibitor) | Src, Bcr-Abl | 0.5, <1.0 | K562 leukemia cells (0.21 nM for Pro-Dasatinib) | [7] |
| Saracatinib (AZD0530) (Src family inhibitor) | c-Src, Lck, c-YES, Lyn, Fyn, Fgr, Blk | 2.7 - 11 | - | [7] |
| Bosutinib (Src/Abl inhibitor) | Src, Abl | 1.2, 1 | - | [7] |
Validating the Mechanism of Action: Key Experiments
The mechanism of action of these inhibitors is validated through a series of in vitro and cell-based assays. These experiments are crucial to confirm target engagement, elucidate the downstream cellular consequences, and assess the therapeutic potential.
In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[8][9]
Cellular Assays
Cell Viability Assays (MTS Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity upon treatment with an inhibitor suggests cytotoxic or cytostatic effects.[10][11][12]
Apoptosis Assays (Flow Cytometry with Annexin V and Propidium Iodide Staining): Apoptosis, or programmed cell death, is a desired outcome for anticancer agents. This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide).[4][13]
Western Blot Analysis of Protein Phosphorylation: To confirm that the inhibitor is hitting its intended target within the cell, western blotting is used to detect the phosphorylation status of the target kinase and its downstream substrates. A successful inhibitor will lead to a decrease in the phosphorylation of these proteins.[1][14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by pyrazolo[3,4-d]pyrimidine-based inhibitors and the general workflows of the validation experiments.
Caption: CDK2 signaling pathway at the G1/S transition and the mechanism of inhibition.
Caption: Overview of the Src signaling pathway and its inhibition.
Caption: General workflow for validating the mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay Protocol)
-
Reagent Preparation: Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), a stock solution of the pyrazolo[3,4-d]pyrimidine inhibitor in DMSO, the target kinase, substrate, and ATP in Kinase Buffer.[8][9]
-
Assay Plate Setup: In a 384-well plate, add serial dilutions of the inhibitor or vehicle control. Add the kinase and substrate mixture and incubate to allow for inhibitor binding.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate for a defined period at room temperature.
-
Signal Detection: Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is measured using a plate reader.[8]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTS) Assay Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[3,4-d]pyrimidine inhibitor or a vehicle control for a specified duration (e.g., 48 or 72 hours).[15]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism convert the MTS tetrazolium salt into a purple formazan product.[10][11]
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the antiproliferative IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry) Protocol
-
Cell Treatment: Treat cells with the inhibitor for a predetermined time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate in the dark at room temperature.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitor.
Western Blot Protocol for Phosphorylated Proteins
-
Cell Lysis: Treat cells with the inhibitor for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).[14]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Src). Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membrane can then be stripped and re-probed with an antibody for the total protein to normalize the results.[1][14]
-
Data Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon inhibitor treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine and Other Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is rich and varied, with a multitude of heterocyclic scaffolds serving as the foundation for targeted therapies. Among these, the 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine core has emerged as a privileged structure, demonstrating significant potential in the development of potent and selective kinase inhibitors. This guide provides an objective comparison of the this compound scaffold against other prominent kinase inhibitor scaffolds, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Introduction to Kinase Inhibitor Scaffolds
At the heart of many kinase inhibitors lies a core chemical structure, or scaffold, that mimics the adenine ring of ATP, enabling competitive binding to the kinase's active site.[1] The versatility and efficacy of these scaffolds are determined by their ability to be chemically modified to achieve high potency and selectivity for the target kinase while minimizing off-target effects. This guide focuses on a comparative analysis of the this compound scaffold against other well-established scaffolds such as quinazoline, pyrimidine, and indole.
The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere that has been successfully utilized in the development of numerous kinase inhibitors, including the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1][2] Its bicyclic nature provides a rigid framework for the precise positioning of substituents to interact with key residues in the ATP-binding pocket.
Comparative Performance Data
The following tables summarize the inhibitory activities of compounds based on the this compound scaffold and other common scaffolds against various kinases. The data, compiled from multiple sources, highlights the potency (IC50 values) and provides a basis for comparing their performance. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Comparison of Inhibitors Targeting Epidermal Growth Factor Receptor (EGFR)
| Scaffold | Compound Example | EGFR WT IC50 (nM) | EGFR (T790M) IC50 (nM) | Reference(s) |
| Pyrazolo[3,4-d]pyrimidine | Derivative 1 | 14.8 | Not Reported | [3] |
| Quinazoline | Gefitinib | 2-37 | 400-1000 | [3] |
| Quinazoline | Erlotinib | 2 | 200 | [4] |
| Pyrimidine | Osimertinib | ~12 | ~1 | [4] |
| Pyrrolopyrimidine | Derivative 48 | 3.63 | Not Reported | [3] |
Table 2: Comparison of Inhibitors Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
| Scaffold | Compound Example | VEGFR-2 IC50 (nM) | Reference(s) |
| Pyrazolo[3,4-d]pyrimidine | Phenylpyrazolo[3,4-d]pyrimidine Derivative | 340 | [5] |
| Quinazoline | Vandetanib | 40 | [6] |
| Quinazoline | Derivative VIII | 60 | [7] |
| Indole | Naphthalene scaffold analogue | 16,000 (Src IC50) | [8] |
Table 3: Comparison of Inhibitors Targeting Bruton's Tyrosine Kinase (BTK)
| Scaffold | Compound Example | BTK IC50 (nM) | Reference(s) |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | 1.5 | [9] |
| Pyrazolo[3,4-d]pyrimidine | Derivative 11 | 7.95 | [2] |
| Pyrimidine | Acalabrutinib | 5.1 | [9] |
Table 4: Comparison of Inhibitors Targeting Src Kinase
| Scaffold | Compound Example | Src IC50 (nM) | Reference(s) |
| Pyrazolo[3,4-d]pyrimidine | PP2 | 33 (Ki) | [10] |
| Indole | Indole scaffold analogue 5 | 38,000 | [8] |
| Triazole | Compound 4 | 44 (Ki) | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is crucial for understanding the action and evaluation of kinase inhibitors. The following diagrams, created using Graphviz, illustrate a key signaling pathway targeted by pyrazolo[3,4-d]pyrimidine-based inhibitors and a typical workflow for kinase inhibitor screening.
Caption: B-cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib.
Caption: A general workflow for the screening and identification of kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.
Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a general procedure for determining the in vitro potency (IC50) of an inhibitor against a specific kinase using a TR-FRET-based assay, such as LanthaScreen®.
Materials:
-
Kinase of interest
-
Fluorescein-labeled substrate peptide
-
ATP
-
Test compound (e.g., this compound derivative)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Terbium-labeled anti-phospho-substrate antibody
-
TR-FRET dilution buffer
-
Stop solution (e.g., EDTA)
-
384-well, low-volume plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound or DMSO (control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution (prepared in kinase buffer) to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (at a concentration close to its Km) in kinase buffer.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the stop solution containing the terbium-labeled antibody in TR-FRET dilution buffer.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor (terbium) and acceptor (fluorescein) wavelengths.
-
-
Data Analysis:
Cell-Based Proliferation Assay (MTT/MTS Assay)
This protocol describes a method to assess the effect of a kinase inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible. Then, add 100 µL of solubilization solution and mix to dissolve the formazan crystals.[14][15]
-
For MTS assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours.[14]
-
-
Data Acquisition:
-
Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[14][16]
-
Conclusion
The this compound scaffold represents a highly versatile and effective core for the design of potent and selective kinase inhibitors. As demonstrated by the comparative data, derivatives of this scaffold have shown excellent activity against a range of important cancer targets, often comparable or superior to inhibitors based on other well-known scaffolds. The ability to readily modify the pyrazolo[3,4-d]pyrimidine core at various positions allows for fine-tuning of its pharmacological properties, leading to the development of highly optimized clinical candidates. This guide provides a foundational resource for researchers in the field, offering a comparative perspective on the performance of this important scaffold and the experimental methodologies required for its evaluation. Further head-to-head studies across broader kinase panels will continue to elucidate the full potential and specific advantages of the this compound scaffold in the ongoing quest for more effective and safer targeted cancer therapies.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Standards of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
For researchers and drug development professionals, the quality and reliability of analytical standards are paramount. This guide provides a comparative overview of commercially available analytical standards for 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. This guide includes a comparison of suppliers, a detailed experimental protocol for purity assessment, and visualizations of a quality control workflow and a relevant biological pathway.
Comparison of Commercial Analytical Standards
Obtaining comprehensive and comparable analytical data for this compound from various suppliers can be challenging. While some suppliers provide a purity specification, others explicitly state that the responsibility for quality assessment lies with the end-user. The following table summarizes the available information for this analytical standard from several chemical suppliers.
| Supplier/Distributor | Product Name/CAS No. | Stated Purity | Remarks |
| INDOFINE Chemical Company, Inc. | This compound (CAS: 55084-74-7) | 97% | Provides a specific purity value. |
| Sigma-Aldrich | This compound (CAS: 55084-74-7) | Not specified | Sold under the "AldrichCPR" brand for early discovery research; the buyer is responsible for confirming identity and purity. |
| Parchem | This compound (CAS: 55084-74-7) | Not specified | Product specifications are available upon request.[1] |
| Amerigo Scientific | This compound | Not specified | Does not collect analytical data for this product; the buyer assumes responsibility for confirming product identity and/or purity.[2] |
| ChemicalBook | 6-(Methylthio)-1H-pyrazolo[2]pyrimidine (CAS: 55084-74-7) | Not specified | Lists multiple suppliers and may provide some analytical data like HPLC retention time and NMR from specific examples.[3] |
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a common and reliable method for assessing the purity of chemical compounds. The following protocol is a general method that can be adapted for the analysis of this compound.
1. Objective: To determine the purity of a this compound sample by HPLC with UV detection.
2. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
Methanol (for sample dissolution)
-
Volumetric flasks
-
Pipettes
-
HPLC vials
3. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer like phosphate). A typical starting gradient could be:
-
0-20 min: 10% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
5. Procedure:
-
Standard Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a known volume of methanol to prepare a stock solution. Further dilute to a working concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: The purity of the sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Visualizing the Quality Control Workflow and a Relevant Signaling Pathway
To provide a clearer understanding of the processes involved in ensuring the quality of an analytical standard and the biological context of the compound, the following diagrams have been generated.
References
Comparative Cross-Reactivity Profiling of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold is a prevalent structural motif in kinase inhibitor discovery, owing to its ATP-competitive binding mechanism. Understanding the cross-reactivity profile of derivatives from this chemical series is crucial for assessing their therapeutic potential and anticipating off-target effects. This guide provides a comparative analysis of the cross-reactivity of various this compound derivatives, supported by experimental data from published studies.
Kinase Selectivity Profiles
One study identified 1-benzyl-6-(methylthio)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine (KKC080106) as a novel, non-electrophilic activator of the Nrf2 signaling pathway, suggesting that not all derivatives of this class are solely kinase inhibitors.[1]
Another study on a series of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines bearing a 2-chloro-2-phenylethyl chain at the N1 position showed that while these compounds had poor affinity for the A1 adenosine receptor, some derivatives exhibited inhibitory activity on the proliferation of the A-431 cell line and EGFR tyrosine kinase (EGFR-TK) phosphorylation.[2][3]
A separate investigation into 1H-pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of Breast Tumor Kinase (BRK/PTK6) provides a representative look at the selectivity of this scaffold. Although not a 6-(methylthio) derivative, the lead compound in this study, which shares the same core, demonstrated excellent selectivity in a KINOMEscan® panel, inhibiting only a small percentage of the 468 kinases tested.[4][5]
The following tables summarize the inhibitory activities of various this compound derivatives against specific kinases.
Table 1: Inhibitory Activity of this compound Derivatives against EGFR-TK
| Compound Reference | Substitution Pattern | Target Kinase | Activity (IC50/Inhibition) | Cell Line |
| 2a | 4-amino, N1-(2-chloro-2-phenylethyl) | EGFR-TK | Inhibits phosphorylation | A-431 |
| 2d | 4-amino, N1-(2-chloro-2-phenylethyl) | EGFR-TK | Inhibits phosphorylation | A-431 |
| 2g | 4-amino, N1-(2-chloro-2-phenylethyl) | EGFR-TK | Inhibits phosphorylation | A-431 |
Data extracted from Schenone et al., Eur J Med Chem, 2004.[2][3]
Table 2: Inhibitory Activity of a this compound Derivative against Src Kinase
| Compound Reference | Substitution Pattern | Target Kinase | Activity (IC50) |
| SI388 | 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio) | Src | Potent Inhibition (Specific IC50 not provided in abstract) |
Data extracted from Ronga et al., Molecules, 2023.[6][7]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by this compound derivatives based on their identified targets.
References
- 1. 1824113-85-0|Methyl this compound-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. N-benzyl-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C21H20ClN5S | CID 10476638 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synthetic Maze: Charting the Most Efficacious Routes to Pyrazolo[3,4-d]pyrimidines
A comprehensive guide for researchers and drug development professionals on the synthesis of pyrazolo[3,4-d]pyrimidines, a privileged scaffold in medicinal chemistry. This report critically evaluates and compares various synthetic strategies, providing quantitative data, detailed experimental protocols, and visual guides to aid in the selection of the most suitable method for specific research and development needs.
The pyrazolo[3,4-d]pyrimidine core is a cornerstone in the design of a multitude of biologically active compounds, largely due to its structural resemblance to endogenous purines.[1][2][3] This structural mimicry allows it to effectively interact with a variety of biological targets, most notably protein kinases, making it a highly sought-after scaffold in the development of therapeutics for cancer, inflammation, and other diseases.[1][4][5] The journey from simple precursors to this complex heterocyclic system can be undertaken via several synthetic avenues, each with its own set of advantages and drawbacks. This guide provides a comparative analysis of the most prominent methods to empower researchers in making informed decisions for their synthetic endeavors.
Comparative Analysis of Synthetic Routes
The synthesis of pyrazolo[3,4-d]pyrimidines has evolved from traditional multi-step procedures to more streamlined and efficient modern techniques. The choice of a particular route is often dictated by factors such as desired substitution patterns, availability of starting materials, and the need for scalability. Here, we compare the efficacy of conventional heating methods, microwave-assisted synthesis, and one-pot multi-component reactions.
Table 1: Comparison of Key Performance Metrics for Pyrazolo[3,4-d]pyrimidine Synthesis Routes
| Synthetic Route | General Reaction Time | Typical Yields (%) | Key Advantages | Key Disadvantages | References |
| Conventional Heating | Hours to Days | 40-70% | Well-established, suitable for a wide range of substrates. | Long reaction times, often requires harsh conditions and multiple steps, lower yields. | [6][7][8] |
| Microwave-Assisted Synthesis | Minutes to Hours | 60-90% | Drastically reduced reaction times, improved yields, enhanced reaction control. | Requires specialized microwave reactor, potential for pressure build-up. | [6][9][10][11][12][13][14] |
| One-Pot Multi-Component Reactions | Minutes to Hours | 70-95% | High atom economy, operational simplicity, reduced waste, and purification steps. | Substrate scope can be limited, optimization can be complex. | [15][16][17][18][19] |
Visualizing the Synthetic Pathways
To better illustrate the different synthetic strategies, the following diagrams outline the core logic of each approach.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic routes. Below are representative protocols for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, a common and biologically relevant subclass.
Protocol 1: Conventional Synthesis of 6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
This protocol is adapted from a traditional two-step approach involving the initial formation of an aminopyrazole intermediate followed by cyclization.
Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
To a solution of ethoxymethylenemalononitrile (1.22 g, 10 mmol) in ethanol (20 mL), add phenylhydrazine (1.08 g, 10 mmol).
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired product.
Step 2: Synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.97 g, 10 mmol) and formic acid (98%, 20 mL) is heated at reflux for 8 hours.[7]
-
After cooling, the reaction mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the final product.
Protocol 2: Microwave-Assisted Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones
This protocol exemplifies a modern, efficient approach to synthesizing a diverse library of pyrazolo[3,4-d]pyrimidin-4-ones.[6][9][11]
-
In a microwave reactor vial, combine methyl 5-aminopyrazole-4-carboxylate (1 mmol), trimethyl orthoformate (3 mmol), and a primary amine (3 mmol) in ethanol (2 mL).[9]
-
Seal the vial and subject it to microwave irradiation at 160°C for 55 minutes.[7][9]
-
After cooling the reaction mixture to room temperature, the precipitated product is collected by vacuum filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[6][9]
Protocol 3: One-Pot Four-Component Synthesis of Pyrazolo[3,4-d]pyrimidines
This method showcases a highly convergent and atom-economical synthesis.[15]
-
To a mixture of a hydrazine (1 mmol), methylenemalononitrile (1 mmol), and an aldehyde (1 mmol) in an alcohol (5 mL), add a catalytic amount of a suitable catalyst (e.g., piperidine).
-
Stir the reaction mixture at a specified temperature (e.g., 60°C) for the required time (typically a few hours).
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture, and the product will often precipitate.
-
Collect the solid by filtration and recrystallize from an appropriate solvent to obtain the pure pyrazolo[3,4-d]pyrimidine derivative.
Biological Relevance: Targeting Kinase Signaling Pathways
The interest in pyrazolo[3,4-d]pyrimidines is largely driven by their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][3] The pyrazolo[3,4-d]pyrimidine scaffold acts as an ATP-competitive inhibitor by mimicking the adenine ring of ATP and binding to the kinase's active site.[1]
Conclusion
The synthesis of pyrazolo[3,4-d]pyrimidines has seen significant advancements, moving from lengthy, low-yielding conventional methods to rapid, high-yielding microwave-assisted and one-pot multi-component reactions. For laboratories equipped with modern technology, microwave-assisted synthesis offers a substantial improvement in efficiency. For large-scale synthesis and diversity-oriented synthesis, one-pot multi-component reactions present an attractive, atom-economical, and environmentally conscious alternative. The choice of synthetic route will ultimately depend on the specific goals of the research, available resources, and the desired complexity of the final molecules. This guide provides the necessary comparative data and procedural insights to facilitate this critical decision-making process for researchers and professionals in the field of drug discovery and development.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] One-Pot Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidine-6-one Derivatives | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Comparative Guide to Structure-Activity Relationships of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component for a variety of kinase inhibitors with potential applications in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a focus on their inhibitory activity against key cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR) and Breast Tumor Kinase (BRK/PTK6). The information is compiled from various studies to aid in the rational design of novel and more potent therapeutic agents.
Quantitative Structure-Activity Relationship Data
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrazolopyrimidine core. The following tables summarize the in vitro inhibitory activities of various analogs against different cancer cell lines and kinases.
| Compound ID | R1 Substituent | R4 Substituent | Target Cell Line/Kinase | Activity (IC50/GI50 in µM) | Reference |
| Series 1: EGFR Inhibitors | |||||
| 1a | -H | 4-Anilino | A549 | 2.24 | [1] |
| 1d | -H | Substituted anilino | MCF-7 | 1.74 | [1] |
| 12b | -Phenyl | Hydrazone derivative | A549 | 8.21 | [2] |
| 12b | -Phenyl | Hydrazone derivative | HCT-116 | 19.56 | [2] |
| 12b | -Phenyl | Hydrazone derivative | EGFR (wild-type) | 0.016 | [2] |
| 12b | -Phenyl | Hydrazone derivative | EGFR (T790M mutant) | 0.236 | [2] |
| 16 | Varied | Imidazole derivative | EGFR | 0.034 | [3] |
| 15 | Varied | Cyano pyrazole derivative | EGFR | 0.135 | [3] |
| Series 2: BRK/PTK6 Inhibitors | |||||
| 51 | Varied | Varied | BRK/PTK6 | Nanomolar potency | [4] |
| Series 3: General Anticancer Activity | |||||
| 5i | -Phenyl | Arylidenehydrazinyl | MCF-7 | 3-10 | [5] |
| 9e | -Phenyl | Pyrazolopyrimidine derivative | MCF-7 | 3-10 | [5] |
| VIIa | -4-chlorophenyl | 2-hydroxybenzaldehyde hydrazone | 57 different cell lines | 0.326 - 4.31 | [6] |
| Z2 | -3-(chloromethyl)-2-hydroxy-5-nitrophenyl | -3-methyl-6-one | MCF-7 | 21.04 µg/mL | [7] |
| P1 | -Phenyl | -H | HCT 116, HepG2, MCF-7 | 22.7 - 40.75 | [8] |
| P2 | -Phenyl | -Methyl | HCT 116, HepG2, MCF-7 | 22.7 - 40.75 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound analogs.
EGFR Tyrosine Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[9]
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compounds dissolved in DMSO
-
96-well or 384-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[9]
Procedure:
-
Prepare a solution of the EGFR enzyme in kinase buffer.
-
Add 1 µL of the test compound at various concentrations (or 5% DMSO as a control) to the wells of a microplate.[9]
-
Add 2 µL of the EGFR enzyme solution to each well.[9]
-
To initiate the reaction, add 2 µL of a mixture containing the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[9]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay kit. This involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for another 30 minutes.[9]
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[10]
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 hours).[11]
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO or a suitable solubilizing agent.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]
-
The percentage of cell viability is calculated relative to the control, and the GI50 or IC50 value is determined.
Signaling Pathways and Experimental Workflows
The anticancer effects of this compound analogs are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands, activates several downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[12][13] Dysregulation of the EGFR pathway is a common feature in many cancers.
Caption: EGFR signaling pathway and the point of inhibition by pyrazolo[3,4-d]pyrimidine analogs.
BRK/PTK6 Signaling Pathway
Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers.[14] It plays a role in mediating cancer cell phenotypes like increased proliferation, survival, and migration through the phosphorylation of various substrates, including STAT3 and adaptors linked to growth factor receptor signaling.[4][15]
Caption: Simplified BRK/PTK6 signaling pathway and its inhibition.
Experimental Workflow for SAR Studies
The general workflow for conducting structure-activity relationship studies of novel kinase inhibitors involves synthesis, in vitro screening, and mechanistic studies.
Caption: General experimental workflow for SAR studies of kinase inhibitors.
References
- 1. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brk/PTK6 Signaling in Normal and Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. promega.com [promega.com]
- 10. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Pyrazolo[3,4-d]pyrimidine Prodrugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold is a promising framework in the design of novel anticancer agents, acting as a bioisostere of purine and targeting various protein kinases.[1][2] However, the therapeutic potential of these compounds is often hampered by poor aqueous solubility, which can negatively impact their pharmacokinetic profiles and in vivo efficacy.[3][4][5] To address this limitation, a prodrug strategy is frequently employed to enhance solubility and improve drug delivery.[3][4][5] This guide provides a comparative overview of the in vivo efficacy of select pyrazolo[3,4-d]pyrimidine prodrugs based on available preclinical data.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of different pyrazolo[3,4-d]pyrimidine prodrugs from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental models and protocols.
| Prodrug | Parent Drug | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Readout | Outcome | Reference |
| 4a | 4 | Orthotopic Glioblastoma (U87 MG cells) | CD1-nu/nu mice | 60 mg/kg, i.p., daily for 5 days/week for 3 weeks | Median Survival Time (MST) | Prodrug 4a showed a trend of increased MST (30 days) compared to the parent drug 4 (28 days) and control (23 days). | [3][5] |
| pro-Si306 | Si306 | Orthotopic Glioblastoma | Not Specified | Not Specified | Efficacy | pro-Si306 demonstrated enhanced efficacy compared to Si306 in an orthotopic GBM model.[6] | [6] |
| 7 | 1 (Dual Src/Abl inhibitor) | Murine Myeloid Leukemia (32D-p210 cells) | In vitro data only | Not Applicable | IC50 | Prodrug 7 showed enhanced cytotoxic effects (IC50 = 1.2 µM) compared to the parent drug 1 (IC50 = 3.5 µM).[4] | [4] |
| 8 | 2 (Dual Src/Abl inhibitor) | Murine Myeloid Leukemia (32D-p210 cells) | In vitro data only | Not Applicable | IC50 | Prodrug 8 exhibited enhanced cytotoxic effects (IC50 = 2.8 µM) compared to the parent drug 2 (IC50 = 6.2 µM).[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing the results from different studies.
In Vivo Glioblastoma Xenograft Model (Prodrug 4a)
-
Cell Line: Human glioblastoma U87 MG cells were used.
-
Animal Model: CD1-nu/nu mice.
-
Tumor Implantation: U87 MG cells (5 x 10^5 in 5 µL of serum-free medium) were stereotactically implanted into the right striatum of the mice.
-
Treatment: Treatment was initiated 7 days after tumor cell implantation. Prodrug 4a and parent drug 4 were administered intraperitoneally (i.p.) at a dose of 60 mg/kg, daily, five days a week for three consecutive weeks. The control group received the vehicle.
-
Efficacy Evaluation: The primary endpoint was survival time. Mice were monitored daily, and the median survival time (MST) was calculated.[3][5]
Signaling Pathways and Mechanisms of Action
Pyrazolo[3,4-d]pyrimidines exert their anticancer effects by inhibiting various protein kinases involved in cell proliferation, survival, and angiogenesis. The prodrug approach aims to improve the delivery of the active drug to the tumor site where it can then modulate these pathways.
A common mechanism of action for this class of compounds is the inhibition of tyrosine kinases such as Src and Abl, as well as cyclin-dependent kinases (CDKs).[2][4][7] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.
Caption: Generalized signaling pathway targeted by pyrazolo[3,4-d]pyrimidine compounds.
The following diagram illustrates the workflow for evaluating the in vivo efficacy of these prodrugs.
References
- 1. Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Pyrazolo[3,4-d]pyrimidines Against Known EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of pyrazolo[3,4-d]pyrimidine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors against established drugs in the field. While direct, publicly available data on the specific EGFR inhibitory activity of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is limited, this guide focuses on the broader class of pyrazolo[3,4-d]pyrimidine derivatives, for which experimental data exists, to provide a valuable benchmark for researchers.
The pyrazolo[3,4-d]pyrimidine scaffold has garnered significant interest in medicinal chemistry as a promising framework for designing potent kinase inhibitors. Its structural similarity to the adenine ring of ATP allows it to effectively interact with the hinge region of the kinase active site, making it a key pharmacophore in the development of novel anticancer agents.[1]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several pyrazolo[3,4-d]pyrimidine derivatives against EGFR, benchmarked against well-known, clinically approved EGFR inhibitors. Lower IC50 values indicate higher potency.
| Compound Class | Specific Compound | Target | IC50 (µM) |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Compound 12b | EGFR (Wild-Type) | 0.016[2][3] |
| Compound 12b | EGFR (T790M Mutant) | 0.236[2][3] | |
| Compound 4 | EGFR (Tyrosine Kinase) | 0.054[4][5] | |
| Compound 15 | EGFR (Tyrosine Kinase) | 0.135[4][5] | |
| Compound 16 | EGFR (Tyrosine Kinase) | 0.034[4][5] | |
| Known EGFR Inhibitors (First Generation) | Erlotinib | EGFR (Wild-Type) | ~0.002 - 0.01[6] |
| Gefitinib | EGFR (Wild-Type) | ~0.015 - 0.037 | |
| Known EGFR Inhibitors (Third Generation) | Osimertinib | EGFR (T790M Mutant) | ~0.001 - 0.015 |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and EGFR mutation status.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling pathways crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
Caption: Simplified overview of the EGFR signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of inhibitor potency. Below are generalized protocols for key experiments.
In Vitro EGFR Kinase Assay (Example using TR-FRET)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.
-
Reagent Preparation :
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Enzyme: Recombinant human EGFR kinase domain diluted in kinase buffer.
-
Substrate/ATP Mix: Poly(Glu, Tyr) 4:1 peptide substrate and ATP in kinase buffer.
-
Test Compound: Serial dilutions of the pyrazolo[3,4-d]pyrimidine derivative or known inhibitor in DMSO, followed by dilution in kinase buffer.
-
-
Assay Procedure :
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 5 µL of the diluted EGFR enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding 10 µL of a stop solution containing EDTA.
-
Add 10 µL of a detection solution containing a europium-labeled anti-phosphotyrosine antibody.
-
-
Data Acquisition and Analysis :
-
Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.
-
Calculate the ratio of acceptor to donor emission.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (Example using MTT)
This assay measures the effect of an inhibitor on the viability and proliferation of cancer cell lines that overexpress EGFR.
-
Cell Culture :
-
Culture EGFR-dependent cancer cell lines (e.g., A431, NCI-H1975) in appropriate media and conditions.
-
-
Assay Procedure :
-
Seed cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
-
Data Acquisition and Analysis :
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Experimental Workflow for Benchmarking EGFR Inhibitors
The following diagram illustrates a typical workflow for the initial screening and characterization of a novel EGFR inhibitor.
Caption: A typical experimental workflow for benchmarking a novel EGFR inhibitor.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to developing safe and effective therapeutics. This guide provides a comparative assessment of the off-target effects of compounds based on the 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold. Due to the limited publicly available, comprehensive off-target data for this specific molecule, this guide will utilize data from a closely related and well-characterized pyrazolo[3,4-d]pyrimidine derivative as a representative of this chemical class. This will be compared with two well-established, clinically approved kinase inhibitors, Dasatinib and Ibrutinib, to provide a broader context of kinase inhibitor selectivity.
The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry for its ability to mimic the adenine ring of ATP, enabling it to bind to the ATP-binding site of a wide range of kinases.[1] This inherent characteristic makes compounds derived from this scaffold potent kinase inhibitors, but also necessitates a thorough evaluation of their off-target interactions to predict potential side effects and understand their full mechanism of action.
Comparative Kinase Inhibition Profiles
To illustrate the selectivity of the pyrazolo[3,4-d]pyrimidine scaffold, we present data for a potent Polo-like kinase 4 (PLK4) inhibitor, compound 24j , which is based on this core structure.[2] This is compared with the well-documented off-target profiles of Dasatinib , a multi-kinase inhibitor, and Ibrutinib , a Bruton's tyrosine kinase (BTK) inhibitor.
| Kinase Target | Pyrazolo[3,4-d]pyrimidine (Compound 24j) IC50 (nM)[2] | Dasatinib IC50 (nM)[3][4] | Ibrutinib (% Inhibition @ 1µM)[5][6] |
| Primary Target(s) | PLK4: 0.2 | BCR-ABL: <1, SRC: 0.8 | BTK: >99% |
| Aurora A | >10000 | 26 | 93.9 |
| Aurora B | >10000 | 63 | 98.2 |
| Aurora C | >10000 | 22 | 98.4 |
| ABL1 | >10000 | 0.6 | 98.6 |
| SRC | >10000 | 0.8 | 98.9 |
| LCK | >10000 | 1.1 | 99.1 |
| LYN | >10000 | 0.7 | 99.2 |
| YES1 | >10000 | 0.6 | 99.1 |
| c-KIT | >10000 | 12 | 95.8 |
| PDGFRα | >10000 | 16 | 92.1 |
| PDGFRβ | >10000 | 15 | 94.7 |
| VEGFR2 | >10000 | 20 | 89.5 |
| EGFR | >10000 | 100 | 97.8 |
| ERBB2 | >10000 | 120 | 97.4 |
| FAK | >10000 | 18 | 96.7 |
| JAK2 | >10000 | 340 | 98.1 |
| JAK3 | >10000 | >1000 | 98.5 |
| p38α | >10000 | 100 | 85.2 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. For Ibrutinib, data from a KINOMEscan at a single high concentration (1µM) is presented as percent inhibition, where a higher percentage indicates stronger binding. Direct comparison of IC50 and percent inhibition should be done with caution.
Visualizing Kinase Selectivity
The following diagram illustrates the concept of on-target versus off-target inhibition, a critical consideration in drug development.
Experimental Protocols for Off-Target Assessment
A variety of experimental techniques are employed to determine the selectivity of kinase inhibitors. The following are detailed protocols for three widely used methods.
In Vitro Kinase Profiling (e.g., KINOMEscan®)
This method assesses the binding of a test compound against a large panel of purified, recombinant kinases.
Principle: A competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
Detailed Methodology:
-
Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound is incubated with a specific kinase from the panel and the immobilized ligand.
-
Quantification: After reaching equilibrium, the unbound kinase is washed away. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates stronger binding. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
Cell-Based Target Engagement (e.g., NanoBRET™)
This assay measures the binding of a compound to its target protein within living cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect the displacement of a fluorescently labeled tracer from a target protein fused to a NanoLuc® luciferase by a competitive inhibitor.
Detailed Methodology:
-
Cell Preparation: A suitable human cell line (e.g., HEK293) is transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Assay Plate Preparation: The transfected cells are seeded into multi-well plates.
-
Compound and Tracer Addition: The cells are treated with the test compound at various concentrations, followed by the addition of a cell-permeable fluorescent tracer that binds to the kinase.
-
BRET Measurement: After an incubation period to allow for binding equilibrium, a substrate for NanoLuc® is added. The BRET signal (light emission from the tracer upon energy transfer from the luciferase) is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the test compound. IC50 values are determined by plotting the BRET ratio against the compound concentration.
Chemical Proteomics
This approach identifies the protein targets of a small molecule in a complex biological sample, such as a cell lysate.
Principle: The test compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.
Detailed Methodology:
-
Probe Synthesis: The test compound is chemically modified with a linker to allow for its immobilization on a solid support.
-
Affinity Chromatography: The immobilized compound is incubated with a cell lysate to allow for the binding of target proteins.
-
Washing: Non-specifically bound proteins are removed through a series of wash steps.
-
Elution: The specifically bound proteins are eluted from the solid support.
-
Protein Identification: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The identified proteins are ranked based on their abundance in the drug-treated sample compared to a control, revealing the on- and off-targets of the compound.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
Safety Operating Guide
Safe Disposal of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine: A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides detailed procedures for the safe and compliant disposal of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a compound commonly used in research and drug development. Adherence to these guidelines is critical to ensure personnel safety and environmental protection. This substance is classified as acutely toxic if swallowed and is a combustible solid, necessitating careful handling as hazardous chemical waste.
Key Safety and Hazard Information
Proper disposal begins with understanding the hazards associated with this compound. The following table summarizes its key hazard classifications.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Storage Class |
| Acute Toxicity 4 (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | 11: Combustible Solids |
**Step-by-Step Disposal Protocol
When this compound is designated as waste, it must be managed as hazardous material.[1][2] The following steps outline the required disposal procedure:
-
Waste Identification and Classification :
-
Containerization :
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste."[1]
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
-
-
Storage :
-
Disposal of Empty Containers :
-
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.[3]
-
To decontaminate, triple-rinse the container with a suitable solvent that can dissolve the compound.[1][3]
-
Crucially, the rinsate from this cleaning process must be collected and treated as hazardous waste. [1]
-
After triple-rinsing and air-drying in a ventilated area (such as a chemical fume hood), the container may be disposed of in the regular trash, though it is often preferable to dispose of the container as hazardous waste to avoid generating additional liquid waste.[3]
-
-
Arranging for Pickup :
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. pfw.edu [pfw.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 5. acs.org [acs.org]
Essential Safety and Operational Guide for 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Chemical Identifier:
Hazard Identification and Classification
This compound is classified as acutely toxic if swallowed.
-
Physical Form: Solid, typically a light yellow to yellow powder.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used for procedures with a high risk of splashing or dust generation.[3] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile) that have been inspected before use.[4] For prolonged contact or when handling larger quantities, consider double-gloving.[5] A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs is required.[5] |
| Respiratory | Air-Purifying Respirator | For operations that may generate dust, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95 or P100) is recommended.[3][6] Ensure proper fit testing and training. |
| Body | Full-Coverage Clothing and Shoes | Wear long pants and closed-toe shoes to ensure no skin is exposed. Shoe covers may be used to prevent tracking contamination.[6] |
Operational and Disposal Plans
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when weighing or transferring the solid compound.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Spill Management: In case of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust formation, and place it in a sealed, labeled container for disposal.[3][4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] The recommended storage temperature is 2-8°C.[1]
Disposal:
-
Dispose of waste material and contaminated items (e.g., gloves, weighing paper) in a designated hazardous waste container.
-
All chemical waste must be disposed of in accordance with local, regional, and national regulations. Do not empty into drains.[3]
Experimental Protocols: Step-by-Step Handling
Protocol: Weighing and Preparing a Solution
-
Preparation: Designate a specific area within a chemical fume hood for handling the compound. Gather all necessary equipment, including a calibrated balance, spatula, weighing paper, and appropriate solvent. Don all required PPE.
-
Weighing: Carefully transfer the desired amount of this compound from the storage container to the weighing paper using a clean spatula.
-
Dissolving: Place a stir bar in the receiving flask containing the appropriate solvent. Slowly add the weighed compound to the solvent while stirring to ensure it dissolves completely.
-
Cleaning: Decontaminate the spatula and any other reusable equipment. Dispose of all single-use contaminated items in the designated hazardous waste container.
-
Post-Handling: Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Logical relationship for managing risks associated with the compound.
References
- 1. 6-(Methylthio)-1H-pyrazolo[3,4]pyrimidine | 55084-74-7 [chemicalbook.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pppmag.com [pppmag.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
